SDZ-WAG994
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAFSGZUXCHLF-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926865 | |
| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130714-47-5 | |
| Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDZ-WAG-994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SDZ-WAG994 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of SDZ-WAG994
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective agonist for the adenosine A1 receptor (A1R), a G protein-coupled receptor extensively distributed throughout the body, with particularly high expression in the brain, heart, and adipose tissue.[1][2][3][4] Its high affinity and selectivity for the A1R subtype over A2A and A2B receptors make it a valuable tool for investigating A1R-mediated physiological and pathophysiological processes.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental protocols used to elucidate these functions.
Core Mechanism of Action
The primary molecular target of this compound is the adenosine A1 receptor. As an agonist, this compound binds to and activates the A1R, which is canonically coupled to inhibitory G proteins of the Gi/o family. This activation initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the modulation of various cellular processes.
The principal downstream effectors of A1R activation by this compound include:
-
Inhibition of Adenylyl Cyclase: While not directly detailed for this compound in the provided literature, the activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the dissociated Gi/o protein can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane.[5] This hyperpolarization makes it more difficult for neurons to reach the threshold for firing an action potential, thus reducing neuronal excitability.[5]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also directly inhibit the activity of presynaptic N-type and P/Q-type voltage-gated calcium channels.[5] This inhibition reduces calcium influx upon depolarization, which is a critical step for neurotransmitter release. Consequently, A1R activation by this compound attenuates the release of excitatory neurotransmitters like glutamate.[5]
-
Modulation of Phospholipase C (PLC) Pathway: A1R activation can also stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1][6] DAG, in turn, can activate Protein Kinase C (PKC), which can phosphorylate a variety of downstream targets, influencing cellular function.[6]
Signaling Pathways
The activation of the adenosine A1 receptor by this compound triggers multiple downstream signaling pathways. The two primary pathways are detailed below.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Receptor/Target | Value | Species | Reference |
| Binding Affinity (Ki) | Adenosine A1 Receptor | 23 nM | Not Specified | [1][2] |
| Adenosine A2A Receptor | >10,000 nM | Not Specified | [1][2] | |
| Adenosine A2B Receptor | >25,000 nM | Not Specified | [1][2] | |
| Functional Activity (Ki) | Adenosine deaminase-stimulated lipolysis | 8 nM | Rat (adipocytes) | [1][2] |
| Functional Activity (IC50) | High-K+-induced epileptiform activity | 52.5 nM | Rat (hippocampal slices) | [5][6][7][8] |
Experimental Protocols
In Vitro: Inhibition of Epileptiform Activity in Hippocampal Slices
This protocol is designed to assess the anticonvulsant properties of this compound by measuring its ability to inhibit epileptiform activity in isolated rat hippocampal slices.
1. Slice Preparation:
-
Anesthetize a young adult rat (e.g., Sprague-Dawley) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Induction of Epileptiform Activity:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
To induce epileptiform activity, switch the perfusion to an aCSF solution containing a high concentration of potassium (e.g., 8 mM KCl) or a low concentration of magnesium (Mg2+-free aCSF).
3. Electrophysiological Recording:
-
Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.
-
Record baseline epileptiform activity for a stable period (e.g., 10-20 minutes).
4. Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the high-K+ or Mg2+-free aCSF to the desired final concentrations.
-
Perfuse the slice with the this compound-containing aCSF and record the changes in the frequency and amplitude of the epileptiform discharges.
5. Data Analysis:
-
Quantify the reduction in epileptiform event frequency and amplitude in the presence of different concentrations of this compound.
-
Calculate the IC50 value by plotting the concentration-response curve.
In Vivo: Kainic Acid-Induced Status Epilepticus Model
This protocol evaluates the anticonvulsant efficacy of this compound in a mouse model of temporal lobe epilepsy.
1. Animal Preparation:
-
Use adult mice (e.g., C57BL/6).
-
For EEG recordings, surgically implant cortical electrodes under anesthesia several days before the experiment.
2. Induction of Status Epilepticus:
-
Administer a single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg) to induce status epilepticus (SE).
-
Monitor the animals for behavioral signs of seizures (e.g., using the Racine scale) and/or record EEG activity.
3. Drug Administration:
-
Once SE is established (e.g., after a defined period of continuous seizure activity), administer this compound via i.p. injection at various doses.
-
A vehicle control group should also be included.
4. Monitoring and Data Collection:
-
Continuously monitor the animals' behavior and/or EEG for a set period after drug administration.
-
Record the duration and severity of seizures.
5. Data Analysis:
-
Compare the seizure activity in the this compound-treated groups to the vehicle-treated group.
-
Determine the dose-dependent effects of this compound on seizure suppression.
Conclusion
This compound is a potent and selective adenosine A1 receptor agonist that exerts its effects primarily through the activation of Gi/o-coupled signaling pathways. Its mechanism of action involves the modulation of key ion channels and intracellular signaling cascades, leading to a reduction in neuronal excitability. The well-characterized in vitro and in vivo models described herein provide robust platforms for further investigation into the therapeutic potential of this compound and other A1R agonists in conditions characterized by neuronal hyperexcitability, such as epilepsy.
References
- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role of protein kinase Cμ in signalling from the human adenosine A1 receptor to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor-induced upregulation of protein kinase C: role of pertussis toxin-sensitive G protein(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]
The Therapeutic Potential of SDZ-WAG994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of SDZ-WAG994, a potent and selective adenosine A1 receptor (A1R) agonist. The document collates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Properties and Mechanism of Action
This compound is a small molecule agonist that exhibits high selectivity for the adenosine A1 receptor. Its therapeutic effects are primarily mediated through the activation of this G protein-coupled receptor, which is widely expressed in various tissues, including the brain, heart, and adipose tissue. Activation of the A1R by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and other physiological responses. This makes it a promising candidate for conditions characterized by hyperexcitability, such as epilepsy.[1][2] A key advantage of this compound is its reported diminished cardiovascular side effects compared to other classic A1R agonists, a significant hurdle in the clinical translation of this class of compounds.[1]
Signaling Pathway
The activation of the adenosine A1 receptor by this compound triggers a well-defined signaling pathway, leading to a net inhibitory effect on neuronal activity. The key steps are outlined in the diagram below.
Quantitative Data
The biological activity of this compound has been characterized in various assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available from published studies.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Species | Reference |
| Adenosine A1 | 23 | - | |
| Adenosine A2A | >10,000 | - | |
| Adenosine A2B | >25,000 | - |
Table 2: Functional Activity
| Assay | Endpoint | Value | Species | Reference |
| Inhibition of Adenosine Deaminase-Stimulated Lipolysis | Ki | 8 nM | Rat (adipocytes) | |
| Inhibition of High-K+-Induced Epileptiform Activity | IC50 | 52.5 nM | Rat (hippocampal slices) | [1][2] |
Table 3: In Vivo Efficacy in a Model of Status Epilepticus
| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Species | Reference |
| This compound | 1 | Majority of mice seizure-free after three injections | Mouse | [1] |
| This compound | 0.3 | Significant attenuation of seizure activity after three injections | Mouse | [1] |
| Diazepam (Control) | 5 | Did not attenuate status epilepticus | Mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide summaries of the experimental protocols for key studies investigating the anticonvulsant properties of this compound.
In Vitro Electrophysiology in Rat Hippocampal Slices
This protocol is based on the methodology described by Vistain et al. (2020) to assess the effect of this compound on epileptiform activity.[1]
Objective: To determine the concentration-dependent effect of this compound on continuous epileptiform activity induced by high potassium in rat hippocampal slices.
Methodology:
-
Slice Preparation:
-
Male Wistar rats (P21-P28) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, carbogenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).
-
400 µm thick horizontal slices containing the hippocampus and entorhinal cortex are prepared using a vibratome.
-
Slices are transferred to an interface recording chamber and allowed to recover for at least 2 hours at 34°C, perfused with ACSF.
-
-
Induction of Epileptiform Activity:
-
Continuous epileptiform activity is induced by perfusing the slices with ACSF containing 8 mM K+.
-
Activity is allowed to stabilize for approximately 40 minutes before the application of any pharmacological agents.
-
-
Electrophysiological Recording:
-
Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus using glass microelectrodes.
-
Signals are amplified, filtered, and digitized for analysis.
-
-
Pharmacological Application:
-
This compound is dissolved in DMSO to create a stock solution and then diluted in ACSF to the final desired concentrations.
-
Different concentrations of this compound (or vehicle control) are bath-applied to the slices.
-
-
Data Analysis:
-
The incidence, duration, and amplitude of epileptiform events are quantified before and after drug application.
-
Concentration-response curves are generated to calculate the IC50 value.
-
In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice
This protocol, also adapted from Vistain et al. (2020), evaluates the in vivo anticonvulsant efficacy of this compound.[1]
Objective: To assess the ability of this compound to suppress established status epilepticus induced by kainic acid in mice.
Methodology:
-
Animal Preparation and EEG Implantation:
-
Adult male C57BL/6J mice are used.
-
Animals are implanted with EEG and EMG electrodes for continuous monitoring of brain activity and muscle tone.
-
-
Induction of Status Epilepticus (SE):
-
Following a baseline EEG/EMG recording, mice are injected with a single high dose of kainic acid (20 mg/kg, i.p.) to induce SE.
-
-
Pharmacological Treatment:
-
After the establishment of SE (approximately 50 minutes post-kainic acid injection), mice receive three intraperitoneal (i.p.) injections of either:
-
This compound (1 mg/kg or 0.3 mg/kg)
-
Diazepam (5 mg/kg) as a comparator
-
Vehicle control
-
-
Injections are administered at 50, 70, and 90 minutes after the kainic acid injection.
-
-
Monitoring and Data Analysis:
-
EEG and EMG are continuously recorded for at least two hours following the kainic acid injection.
-
The percentage of time spent seizing and the EEG power are quantified for different time windows corresponding to the pre- and post-injection periods.
-
Survival rates are also monitored.
-
The workflow for this in vivo experiment is visualized in the following diagram.
Therapeutic Outlook
The data presented in this guide underscore the significant therapeutic potential of this compound, particularly in the context of neurological disorders characterized by excessive neuronal firing, such as status epilepticus. Its high potency and selectivity for the adenosine A1 receptor, coupled with a favorable side-effect profile compared to earlier A1R agonists, make it a compelling candidate for further drug development. The in vivo data demonstrating its superiority over diazepam in a model of refractory seizures is particularly noteworthy.[1] While its development for certain indications may have been discontinued, the robust preclinical evidence warrants a re-evaluation of its potential in treating severe and drug-resistant forms of epilepsy. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail and exploring its efficacy in other models of neurological disease.
References
SDZ-WAG994: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ-WAG994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the adenosine A1 receptor.[1] This synthetic nucleoside analogue has been instrumental in elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. Its high affinity and selectivity for the A1 receptor subtype over other adenosine receptors make it a valuable tool for in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of the biological activity and function of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its signaling pathway.
Quantitative Biological Activity
The biological activity of this compound has been characterized through various assays, quantifying its binding affinity for adenosine receptor subtypes and its functional effects in different biological systems.
Receptor Binding Affinity
This compound exhibits a high affinity for the adenosine A1 receptor, with significantly lower affinity for the A2A and A2B receptor subtypes, demonstrating its selectivity.
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | 23[1] |
| Adenosine A2A | >10,000[1] |
| Adenosine A2B | >25,000[1] |
Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes.
Functional Activity
The functional activity of this compound has been assessed in various cellular and in vivo models, highlighting its potent inhibitory effects.
| Assay | Biological System | Parameter | Value |
| Inhibition of Lipolysis | Rat Adipocytes | Ki | 8 nM[1] |
| Inhibition of Epileptiform Activity | Rat Hippocampal Slices | IC50 | 52.5 nM[2][3] |
Table 2: Functional activity of this compound in different biological assays.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of the A1 receptor involves the following key steps:
-
Agonist Binding: this compound binds to the extracellular domain of the adenosine A1 receptor.
-
G-protein Coupling and Activation: This binding induces a conformational change in the receptor, leading to the coupling and activation of inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to various downstream cellular effects, including modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of calcium channels) and inhibition of neurotransmitter release.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the biological activity of this compound.
In Vitro Electrophysiology: Inhibition of Epileptiform Activity in Rat Hippocampal Slices
This protocol is adapted from a study investigating the anticonvulsant effects of this compound.[2]
1. Slice Preparation:
-
Male Sprague-Dawley rats (P21-P35) are anesthetized with isoflurane and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 glucose.
-
Horizontal hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber at room temperature (22-24°C) for at least 1 hour before recording, continuously perfused with oxygenated aCSF.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Synaptic responses are evoked by stimulating Schaffer collateral-commissural fibers with a bipolar tungsten electrode.
3. Induction of Epileptiform Activity:
-
Epileptiform activity is induced by perfusing the slice with aCSF containing a high concentration of potassium (e.g., 8 mM K+).
4. Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to the final desired concentrations in aCSF.
-
Different concentrations of this compound are bath-applied to the slice to determine its effect on the frequency and amplitude of epileptiform discharges.
5. Data Analysis:
-
The frequency and amplitude of the epileptiform events are measured before and after the application of this compound.
-
An IC50 value is calculated by plotting the percentage of inhibition of epileptiform activity against the concentration of this compound and fitting the data to a dose-response curve.
In Vivo Kainic Acid-Induced Seizure Model
This protocol describes an in vivo model to assess the anticonvulsant effects of this compound in mice.[2]
1. Animal Preparation:
-
Adult male C57BL/6 mice are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Seizure Induction:
-
Seizures are induced by a single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg).
-
Animals are observed for behavioral signs of seizures, and seizure severity can be scored using a standardized scale (e.g., the Racine scale).
3. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
A specific time point after the induction of seizures (e.g., 30 minutes), animals are treated with an i.p. injection of this compound at various doses. A vehicle control group is also included.
4. Behavioral Observation and Scoring:
-
Following drug administration, animals are continuously observed for a defined period (e.g., 2-4 hours).
-
The latency to the first seizure, the frequency of seizures, and the seizure severity score are recorded for each animal.
5. Data Analysis:
-
The effects of this compound on seizure parameters (latency, frequency, severity) are compared between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
Radioligand Binding Assay (General Protocol)
While the specific protocol used to determine the Ki values for this compound was not available in the searched literature, a general protocol for a competitive radioligand binding assay is as follows. This would have been performed to determine the affinity of this compound for adenosine A1, A2A, and A2B receptors.
1. Membrane Preparation:
-
Cells or tissues expressing the adenosine receptor of interest (e.g., CHO cells stably expressing the human A1, A2A, or A2B receptor) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand for the specific receptor subtype (e.g., [3H]CCPA for A1 receptors) is used.
-
Increasing concentrations of unlabeled this compound are added to a series of tubes containing the membrane preparation and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a standard unlabeled agonist or antagonist.
-
The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of this compound.
-
The IC50 value is determined from the resulting competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inhibition of Lipolysis Assay (General Protocol)
The specific protocol for determining the Ki of this compound for the inhibition of lipolysis was not detailed in the available literature. A general protocol for such an assay in isolated rat adipocytes is provided below.
1. Adipocyte Isolation:
-
Epididymal fat pads are removed from male rats and minced.
-
The tissue is digested with collagenase in a Krebs-Ringer bicarbonate buffer containing albumin.
-
The isolated adipocytes are filtered and washed to remove other cell types and debris.
2. Lipolysis Assay:
-
Adipocytes are incubated in the presence of adenosine deaminase to degrade endogenous adenosine.
-
Lipolysis is stimulated with a standard agent such as isoproterenol or forskolin.
-
Increasing concentrations of this compound are added to the adipocyte suspension.
-
The incubation is carried out at 37°C for a specific period (e.g., 60-90 minutes).
3. Measurement of Lipolysis:
-
Lipolysis is quantified by measuring the amount of glycerol or free fatty acids released into the incubation medium.
-
Glycerol concentration can be determined using a colorimetric or fluorometric enzymatic assay.
4. Data Analysis:
-
The percentage of inhibition of stimulated lipolysis is calculated for each concentration of this compound.
-
The IC50 value is determined from the dose-response curve.
-
The Ki value is then calculated from the IC50 value, taking into account the concentration of the stimulating agent and its Km.
Conclusion
This compound is a powerful pharmacological tool for studying the adenosine A1 receptor. Its high potency and selectivity, coupled with its demonstrated efficacy in both in vitro and in vivo models, make it an invaluable compound for research in areas such as neuroscience, cardiology, and metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of targeting the adenosine A1 receptor.
References
In Vivo Effects of SDZ-WAG994 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of SDZ-WAG994, a potent and selective adenosine A1 receptor agonist, on neuronal excitability. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its influence on neuronal excitability primarily through the activation of the adenosine A1 receptor (A1R), a G-protein coupled receptor. The activation of A1R initiates a signaling cascade that leads to a reduction in neuronal firing and synaptic transmission. This is achieved through two main mechanisms:
-
Inhibition of voltage-gated calcium channels: This action reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.
-
Activation of G-protein inwardly rectifying K+ (GIRK) channels: This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it more difficult to initiate an action potential.[1]
These actions collectively contribute to the potent anticonvulsant and neuroprotective effects observed with this compound administration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on neuronal excitability.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental Model | Source |
| IC50 | 52.5 nM | High-K+-induced continuous epileptiform activity in rat hippocampal slices | [1][2][3][4] |
Table 2: In Vivo Anticonvulsant Effects of this compound in a Kainic Acid-Induced Status Epilepticus Mouse Model
| Treatment Group | Dosage (i.p.) | Outcome | Source |
| This compound | 1 mg/kg (3 injections) | Majority of mice were seizure-free | [1][3][4] |
| This compound | 0.3 mg/kg (3 injections) | Anticonvulsant effects retained | [1][3][4] |
| Diazepam (DIA) | 5 mg/kg | Did not attenuate status epilepticus | [1][3][4] |
| Survival | 1 mg/kg and 0.3 mg/kg | All WAG-treated mice survived | [1][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's effects are provided below.
In Vitro Electrophysiology in Rat Hippocampal Slices
This protocol is adapted from the study by Klaft et al. (2020), which investigated the inhibitory effects of this compound on epileptiform activity.
-
Slice Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Horizontal combined entorhinal cortex/hippocampus slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Induction of Epileptiform Activity:
-
Continuous epileptiform activity (CEA) is induced in the CA3 region of the hippocampus by perfusing the slices with aCSF containing a high concentration of potassium (8 mM K+).
-
-
Electrophysiological Recording:
-
Field potentials are recorded from the CA3 stratum pyramidale using glass microelectrodes filled with aCSF.
-
A stable baseline of CEA is established before the application of this compound.
-
-
Drug Application:
-
This compound is bath-applied at various concentrations to determine its effect on the incidence, duration, and amplitude of the epileptiform discharges.
-
The IC50 value is calculated from the concentration-response curve.
-
In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice
This protocol, also from Klaft et al. (2020), assesses the anticonvulsant efficacy of this compound in an acute seizure model.
-
Animal Preparation:
-
Adult male mice are used for the study.
-
Animals are handled in accordance with institutional animal care and use committee guidelines.
-
-
Induction of Status Epilepticus (SE):
-
SE is induced by a single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg).
-
The onset of SE is behaviorally monitored and confirmed.
-
-
Drug Administration:
-
Once SE is established, mice receive three i.p. injections of either this compound (at 0.3 mg/kg or 1 mg/kg) or a vehicle control (e.g., saline). A comparator drug like diazepam (5 mg/kg) may also be used.
-
The injections are typically administered at set intervals.
-
-
Behavioral Observation and Analysis:
-
Seizure activity is continuously monitored and scored using a standardized scale (e.g., the Racine scale).
-
The primary outcomes measured are the cessation or attenuation of seizure activity and the survival rate of the animals.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Signaling pathway of this compound at the synapse.
Caption: In vivo experimental workflow for assessing anticonvulsant efficacy.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
The Selective Adenosine A1 Receptor Agonist SDZ-WAG994: A Technical Guide for CNS Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
SDZ-WAG994 is a potent and selective agonist for the adenosine A1 receptor, making it a valuable pharmacological tool for investigating the role of adenosine signaling in the central nervous system (CNS). This guide provides a comprehensive overview of this compound, including its binding and functional data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Core Compound Properties and Quantitative Data
This compound exhibits high affinity and selectivity for the adenosine A1 receptor (A1R) over other adenosine receptor subtypes. This selectivity is crucial for dissecting the specific contributions of A1R activation in complex biological systems. The compound has been shown to readily cross the blood-brain barrier, a critical property for in vivo studies of CNS function.[1]
Binding Affinity and Functional Potency
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Binding Affinity (Ki) | |||
| Receptor | Ki (nM) | Species | Reference |
| Adenosine A1 | 23 | - | [2] |
| Adenosine A2A | >10,000 | - | [2] |
| Adenosine A2B | >25,000 | - | [2] |
| Adenosine A1 (lipolysis inhibition) | 8 | Rat | [2] |
| Functional Potency (IC50) | |||
| Assay | IC50 (nM) | System | Reference |
| Inhibition of high-K+-induced epileptiform activity | 52.5 | Rat hippocampal slices | [1][3][4][5] |
Adenosine A1 Receptor Signaling Pathway in the CNS
Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the coupling to inhibitory G proteins (Gi/o).[6] This signaling pathway plays a critical role in neuromodulation, neuroprotection, and the regulation of neuronal excitability.
Caption: Adenosine A1 receptor signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study adenosine signaling in the CNS.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Materials:
-
Membrane Preparation: Brain tissue homogenates (e.g., cortex, hippocampus) or cells expressing the adenosine A1 receptor.
-
Radioligand: [3H]DPCPX (a selective A1 antagonist) or other suitable A1 radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled A1 ligand (e.g., CPA or this compound itself).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-labeled A1 ligand.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol measures the effect of this compound on adenylyl cyclase activity via the A1 receptor.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the adenosine A1 receptor (e.g., CHO, HEK293).
-
Forskolin: An adenylyl cyclase activator.
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP assay kit: (e.g., ELISA, HTRF).
Procedure:
-
Culture the cells in appropriate plates.
-
Pre-treat the cells with a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 or IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
In Vivo Electrophysiology in Rodent Hippocampal Slices
This protocol is adapted from a study investigating the anticonvulsant effects of this compound.[1][3]
Materials:
-
Rodent: (e.g., Wistar rat).
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (aCSF): Saturated with 95% O2 / 5% CO2.
-
High-potassium aCSF: To induce epileptiform activity.
-
Recording Chamber and Perfusion System.
-
Microelectrodes.
-
Amplifier and data acquisition system.
-
This compound stock solution.
Procedure:
-
Anesthetize and decapitate the rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Induce continuous epileptiform activity by switching the perfusion to high-potassium aCSF.
-
Record field potentials from the CA3 pyramidal cell layer.
-
Once a stable baseline of epileptiform activity is established, apply this compound at various concentrations to the perfusion medium.
-
Record the changes in the frequency and amplitude of the epileptiform discharges to determine the inhibitory effect of this compound and calculate the IC50.
Experimental and Logical Workflows
The following diagrams illustrate the workflow of a typical experiment using this compound and the logical framework for its application in CNS research.
Caption: A generalized experimental workflow for in vitro studies with this compound.
Caption: Logical relationship of using this compound to study adenosine signaling.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
The Discovery and Development of SDZ-WAG994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ-WAG994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and selective agonist for the A1 adenosine receptor.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing its pharmacological profile, mechanism of action, and key experimental findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound. All quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
Adenosine, a ubiquitous endogenous purine nucleoside, plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular interest as a therapeutic target due to its involvement in cardiovascular, neurological, and metabolic functions. This compound has emerged as a significant research compound due to its high potency and selectivity for the A1AR.[1][2][3] This selectivity profile suggests the potential for therapeutic applications with a reduced risk of off-target effects. This guide will delve into the technical details of this compound, from its fundamental properties to its observed biological effects in preclinical and clinical studies.
Physicochemical Properties and Receptor Affinity
This compound is a synthetic adenosine analog. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | [1][2] |
| Molecular Formula | C₁₇H₂₅N₅O₄ | [3] |
| Molecular Weight | 363.41 g/mol | [3] |
| CAS Number | 130714-47-5 | [3] |
The defining characteristic of this compound is its high affinity and selectivity for the A1 adenosine receptor. The binding affinities (Ki) for the different human adenosine receptor subtypes are presented below.
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 23 | [1][2][3] |
| A2A | >10,000 | [1][2][3] |
| A2B | 25,000 | [1][2][3] |
Mechanism of Action and Signaling Pathway
As an A1AR agonist, this compound mimics the action of endogenous adenosine at this receptor. The A1AR is coupled to inhibitory G proteins (Gi/Go).[4][5] Activation of the A1AR by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). Additionally, A1AR activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively contribute to a reduction in neuronal excitability.
This compound A1 Adenosine Receptor Signaling Pathway
Preclinical Pharmacology
In Vitro Studies
The biological activity of this compound has been characterized in various in vitro assays. A key finding is its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes and to suppress epileptiform activity in rat hippocampal slices.
| Assay | Endpoint | Value | Reference |
| Inhibition of Lipolysis | Ki | 8 nM | [3] |
| Inhibition of High-K+-induced Epileptiform Activity | IC50 | 52.5 nM | [6][7] |
In Vivo Studies
Preclinical studies in animal models have demonstrated the physiological effects of this compound. In spontaneously hypertensive rats, it causes a sustained decrease in blood pressure and heart rate. Furthermore, it has shown significant anticonvulsant effects in a mouse model of status epilepticus.
| Animal Model | Effect | Dosage | Reference |
| Spontaneously Hypertensive Rats | Sustained fall in blood pressure and heart rate | Not specified | [3] |
| Kainic Acid-Induced Status Epilepticus (Mice) | Acute suppression of seizures | 0.3 mg/kg and 1 mg/kg (i.p.) | [6][7] |
Clinical Development
This compound has been evaluated in human clinical trials for several indications, including pain and cardiovascular conditions.[6] These trials have generally indicated a favorable safety profile with minimal adverse effects upon systemic administration.[6]
Experimental Protocols
In Vivo Kainic Acid-Induced Status Epilepticus Model
This protocol describes the induction of status epilepticus in mice using kainic acid and the subsequent administration of this compound to assess its anticonvulsant activity.
Workflow for In Vivo Anticonvulsant Testing
Methodology:
-
Animal Preparation: Adult male C57BL/6 mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Kainic acid is dissolved in sterile saline to a concentration of 20 mg/kg. This compound is prepared in a suitable vehicle at concentrations of 0.3 mg/kg and 1 mg/kg.
-
Induction of Status Epilepticus: Mice are administered a single intraperitoneal (i.p.) injection of kainic acid.
-
Seizure Monitoring: Following kainic acid injection, animals are continuously monitored for behavioral signs of seizures and the onset of status epilepticus. This is often confirmed with electroencephalogram (EEG) recordings.
-
Treatment Administration: Once status epilepticus is established (typically within 30-60 minutes), mice are treated with an i.p. injection of either this compound or the vehicle control.
-
Data Collection and Analysis: Seizure activity is quantified using a standardized scoring system (e.g., the Racine scale) and/or by analyzing EEG recordings for seizure duration and frequency.
In Vitro Hippocampal Slice Electrophysiology
This protocol outlines the preparation of acute hippocampal slices and subsequent electrophysiological recording to assess the effect of this compound on neuronal excitability.
Workflow for In Vitro Electrophysiology
Methodology:
-
Slice Preparation:
-
A rat is deeply anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected out and transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Extracellular field potentials or whole-cell patch-clamp recordings are obtained from neurons in the CA1 or CA3 region of the hippocampus.
-
Baseline neuronal activity, often epileptiform activity induced by high potassium or other convulsants, is recorded.
-
-
Drug Application:
-
This compound is bath-applied to the slice at various concentrations.
-
-
Data Analysis:
-
Changes in neuronal firing rate, frequency of epileptiform bursts, and other electrophysiological parameters are measured and compared to the baseline to determine the effect of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for studying the A1 adenosine receptor and holds promise as a therapeutic agent. Its high potency and selectivity, coupled with a favorable safety profile observed in early clinical trials, warrant further investigation into its potential applications for a range of disorders, including epilepsy and cardiovascular diseases. This technical guide provides a foundational understanding of the discovery and development of this compound, offering a comprehensive resource for the scientific and drug development communities. Further research is needed to fully elucidate its therapeutic efficacy and to explore its full clinical potential.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
SDZ-WAG 994: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SDZ-WAG 994, a potent and selective A1 adenosine receptor agonist. It covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical and Pharmacological Properties
SDZ-WAG 994 is a synthetic compound belonging to the class of adenosine analogues. It is distinguished by its high affinity and selectivity for the A1 adenosine receptor, making it a valuable tool for studying A1 receptor pharmacology and a potential therapeutic agent.
Chemical Properties
The key chemical properties of SDZ-WAG 994 are summarized in the table below.
| Property | Value |
| CAS Number | 130714-47-5 |
| Molecular Formula | C₁₇H₂₅N₅O₄ |
| Molecular Weight | 363.41 g/mol |
| Solubility | Soluble in DMSO and 1.1eq. NaOH |
| Purity | ≥99% |
Pharmacological Properties
SDZ-WAG 994 is a potent and selective agonist for the A1 adenosine receptor. Its binding affinities for different adenosine receptor subtypes are detailed in the following table.
| Receptor Subtype | Kᵢ (nM) |
| A1 | 23[1] |
| A2A | >10,000[1] |
| A2B | >25,000[1] |
| Inhibition of adenosine deaminase-stimulated lipolysis in rat adipocytes (Kᵢ) | 8[1] |
Mechanism of Action and Signaling Pathways
SDZ-WAG 994 exerts its effects by binding to and activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon activation by an agonist like SDZ-WAG 994, the G-protein dissociates into its α and βγ subunits, which then modulate the activity of several downstream effector proteins. This signaling cascade ultimately leads to a decrease in neuronal excitability and other physiological effects.[2]
The primary signaling pathways activated by SDZ-WAG 994 through the A1 adenosine receptor are:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kᵢᵣ3 channels).[4][5][6] This activation results in an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also directly inhibit the activity of voltage-gated calcium channels, particularly N-type and P/Q-type channels.[7][8] This inhibition reduces the influx of calcium into the neuron, which in turn decreases neurotransmitter release.
The following diagram illustrates the A1 adenosine receptor signaling pathway initiated by SDZ-WAG 994.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SDZ-WAG 994.
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol is for determining the binding affinity (Kᵢ) of SDZ-WAG 994 for the A1 adenosine receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
[³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or other suitable A1-selective radioligand.
-
SDZ-WAG 994 and other test compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled A1 receptor ligand (e.g., 10 µM CPA - N⁶-cyclopentyladenosine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of SDZ-WAG 994 and other test compounds in the binding buffer.
-
In a 96-well microplate, add the following in order:
-
Binding buffer.
-
Test compound solution (or buffer for total binding, or non-specific control).
-
Radioligand solution (e.g., [³H]-DPCPX to a final concentration of 1-2 nM).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Inhibition of Adenosine Deaminase-Stimulated Lipolysis
This protocol describes a method to assess the functional activity of SDZ-WAG 994 by measuring its ability to inhibit lipolysis in isolated rat adipocytes.
Materials:
-
Isolated primary adipocytes from rat epididymal fat pads.
-
Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA), pH 7.4.
-
Adenosine deaminase (ADA).
-
Isoproterenol or another β-adrenergic agonist to stimulate lipolysis.
-
SDZ-WAG 994.
-
Glycerol assay kit.
Procedure:
-
Isolate adipocytes from rat epididymal fat pads by collagenase digestion.
-
Wash and resuspend the adipocytes in Krebs-Ringer bicarbonate buffer with BSA.
-
Pre-incubate the adipocytes with adenosine deaminase (to remove endogenous adenosine) and various concentrations of SDZ-WAG 994 for 15-30 minutes at 37°C.
-
Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol.
-
Incubate for 60-90 minutes at 37°C with gentle shaking.
-
Terminate the incubation by placing the tubes on ice.
-
Collect the infranatant (the aqueous layer below the floating adipocytes).
-
Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit. Glycerol release is a direct measure of lipolysis.
-
Plot the percentage of inhibition of stimulated glycerol release as a function of SDZ-WAG 994 concentration to determine the IC₅₀ and subsequently the Kᵢ value.[9][10][11][12][13]
In Vivo Anticonvulsant Activity Assessment (Kainic Acid-Induced Seizure Model)
This protocol outlines the in vivo evaluation of the anticonvulsant effects of SDZ-WAG 994 in a mouse model of temporal lobe epilepsy induced by kainic acid.[2][14][15]
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Kainic acid solution in sterile saline.
-
SDZ-WAG 994 solution in an appropriate vehicle.
-
Vehicle control.
-
Electroencephalogram (EEG) recording equipment (optional but recommended for detailed analysis).
-
Behavioral observation setup.
Procedure:
-
Administer kainic acid (e.g., 20-30 mg/kg, intraperitoneally) to induce status epilepticus.
-
Monitor the mice for the onset of seizure activity, which typically progresses through stages of immobility, forelimb clonus, and generalized convulsions.
-
Once status epilepticus is established (e.g., continuous seizure activity for 30-60 minutes), administer SDZ-WAG 994 (e.g., 0.3-1 mg/kg, intraperitoneally) or the vehicle control.
-
Continuously monitor the mice for seizure severity and duration for several hours post-treatment. Seizure severity can be scored using a standardized scale (e.g., the Racine scale).
-
If using EEG, record cortical electrical activity throughout the experiment to quantify seizure burden (e.g., total seizure duration, spike frequency).
-
Compare the seizure parameters between the SDZ-WAG 994-treated group and the vehicle-treated group to assess the anticonvulsant efficacy.
The following diagram illustrates the experimental workflow for the in vivo anticonvulsant activity assessment.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 5. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A1 adenosine receptors inhibit multiple voltage-gated Ca2+ channel subtypes in acutely isolated rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine inhibits calcium channel currents via A1 receptors on salamander retinal ganglion cells in a mini-slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lipolysis by adenosine is potentiated with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of adenosine on lipolysis in human subcutaneous fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SDZ-WAG994 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ-WAG994 is a potent and selective agonist for the A1 adenosine receptor (A1R), with Ki values of 23 nM, >10000 nM, and 25000 nM for A1, A2A, and A2B receptors, respectively[1]. As an A1R agonist, this compound modulates neuronal activity, primarily by reducing neurotransmitter release and hyperpolarizing neuronal membranes. This is achieved through the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels[2]. These mechanisms contribute to its observed anticonvulsant properties, as demonstrated by its ability to robustly inhibit high-K+-induced continuous epileptiform activity in rat hippocampal slices with an IC50 of 52.5 nM[2][3].
These application notes provide a detailed experimental protocol for utilizing this compound in in vitro slice electrophysiology studies to characterize its effects on synaptic transmission and neuronal excitability.
Data Presentation
The following tables summarize the quantitative effects of this compound and other A1 adenosine receptor agonists on neuronal activity. While specific data for the effects of this compound on basal synaptic transmission are limited, data from other potent A1R agonists, such as CPA (N6-Cyclopentyladenosine), are included to provide a comparative context for its expected effects.
Table 1: Effect of this compound on Induced Epileptiform Activity
| Parameter | Agonist | Concentration | Brain Region | Effect | Reference |
| Continuous Epileptiform Activity (CEA) Incidence | This compound | IC50 = 52.5 nM | Rat Hippocampus (CA3) | Inhibition | [2][3] |
| CEA Event Duration | This compound | 50 nM | Rat Hippocampus (CA3) | Significant reduction after 60 min | [2] |
| CEA Event Amplitude | This compound | 50 nM | Rat Hippocampus (CA3) | Significant reduction after 60 min | [2] |
Table 2: Effects of A1 Adenosine Receptor Agonists on Excitatory Postsynaptic Potentials (EPSPs)
| Parameter | Agonist | Concentration | Brain Region | Effect on EPSP Amplitude | Reference |
| Evoked EPSP | CPA | 100 nM | Rat Spinal Cord (IML) | ~44.5% decrease | |
| Evoked EPSP | Adenosine | 5 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 64.3% of baseline | [4] |
| Evoked EPSP | Adenosine | 20 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 58.0% of baseline | [4] |
| Evoked EPSP | Adenosine | 100 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 33.9% of baseline | [4] |
| Paired-Pulse Ratio (PPR) | CPA | 40 nM | Rat Basolateral Amygdala | Increase | [5] |
| Paired-Pulse Ratio (PPR) | Adenosine | 5 µM | Rat Visual Cortex (Layer 2/3) | Increase to 109.7% of baseline | [6] |
Table 3: Effects of A1 Adenosine Receptor Agonists on Inhibitory Postsynaptic Potentials (IPSPs)
| Parameter | Agonist | Concentration | Brain Region | Effect on IPSP Amplitude | Reference |
| Evoked IPSP | CPA | 100 nM | Rat Spinal Cord (IML) | No significant effect | |
| Evoked IPSP | Adenosine | 5 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 71.3% of baseline | [6] |
| Evoked IPSP | Adenosine | 20 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 55.9% of baseline | [6] |
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of this compound on synaptic transmission and neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices.
I. Solutions and Reagents
Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective NMDG-based solution):
-
Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4.
-
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 with hydrochloric acid. Osmolarity should be adjusted to 300-310 mOsm. Continuously bubble with carbogen (95% O2 / 5% CO2) for at least 15 minutes before and during use. Keep the solution ice-cold.
aCSF for Recording:
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 CaCl2, 1 MgSO4.
-
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 by bubbling with carbogen. Osmolarity should be 300-310 mOsm. Continuously bubble with carbogen.
Intracellular Solution (for whole-cell patch-clamp):
-
Composition (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine.
-
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.2-7.3 with KOH. Osmolarity should be 280-290 mOsm. Filter through a 0.22 µm syringe filter and store in aliquots at -20°C.
This compound Stock Solution:
-
Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilute in recording aCSF to the desired final concentrations on the day of the experiment. The final DMSO concentration in the recording chamber should not exceed 0.1%.
II. Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., a young adult rat or mouse) with an appropriate anesthetic protocol (e.g., isoflurane or ketamine/xylazine injection) until deeply anesthetized and unresponsive to a tail pinch.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing aCSF until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG-based slicing aCSF.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest (e.g., for hippocampal slices, a horizontal or coronal sectioning angle is common).
-
Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-based slicing aCSF.
-
Cut slices at a desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing NMDG-based slicing aCSF, heated to 32-34°C, and continuously bubbled with carbogen for 10-15 minutes.
-
Transfer the slices to a holding chamber containing recording aCSF at room temperature, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.
III. Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain the temperature of the recording aCSF at 30-32°C.
-
Visualize neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
IV. Experimental Paradigms
A. Investigating Effects on Synaptic Transmission:
-
Evoked Postsynaptic Potentials (PSPs):
-
Place a stimulating electrode in the vicinity of the afferent pathway to the recorded neuron.
-
Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke either excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs). To isolate EPSPs, hold the neuron at the reversal potential for inhibition (around -70 mV). To isolate IPSPs, hold the neuron at the reversal potential for excitation (around 0 mV).
-
Record baseline PSPs for at least 10 minutes.
-
Bath-apply this compound at the desired concentration and record the changes in PSP amplitude and kinetics.
-
To investigate presynaptic mechanisms, a paired-pulse protocol (two stimuli delivered in quick succession, e.g., 50 ms inter-stimulus interval) can be used. Changes in the paired-pulse ratio (PPR = PSP2/PSP1) are indicative of altered presynaptic release probability[6][7].
-
-
Spontaneous and Miniature Postsynaptic Currents (sPSCs and mPSCs):
-
Record spontaneous synaptic activity in voltage-clamp mode.
-
To record miniature PSCs (mPSCs), which reflect the quantal release of neurotransmitters, add tetrodotoxin (TTX, 1 µM) to the recording aCSF to block action potentials.
-
Analyze changes in the frequency and amplitude of sPSCs or mPSCs following the application of this compound.
-
B. Investigating Effects on Neuronal Excitability:
-
Current-Clamp Recordings:
-
Record the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess the neuron's input resistance and firing properties (e.g., action potential threshold, firing frequency, and accommodation).
-
Record baseline responses and then bath-apply this compound to observe changes in these parameters.
-
V. Data Analysis
-
Analyze electrophysiological data using appropriate software (e.g., Clampfit, AxoGraph, or custom scripts in Python or MATLAB).
-
Measure PSP/PSC amplitude, rise time, and decay time.
-
Calculate the paired-pulse ratio.
-
Detect and analyze the frequency and amplitude of sPSCs/mPSCs.
-
Construct current-voltage (I-V) plots and frequency-current (F-I) plots to quantify changes in neuronal excitability.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Caption: Experimental workflow for in vitro slice electrophysiology with this compound.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic adenosine A1 receptors modulate excitatory transmission in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine effects on inhibitory synaptic transmission and excitation–inhibition balance in the rat neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with SDZ-WAG994
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of SDZ-WAG994, a potent and selective A1 adenosine receptor agonist, in patch-clamp electrophysiology studies. The protocols outlined below are designed to investigate the effects of this compound on neuronal excitability and ion channel function.
Introduction
This compound is a selective agonist for the adenosine A1 receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal activity throughout the central nervous system. Activation of the A1 receptor has been shown to have neuroprotective and anticonvulsant effects, primarily through the inhibition of neurotransmitter release and the hyperpolarization of neuronal membranes.[1][2][3] These effects are mediated by the downstream modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1] Patch-clamp recording is an essential technique to elucidate the precise mechanisms by which this compound exerts its effects on individual neurons.
Data Presentation
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Species | Preparation | Experimental Condition | Reference |
| Ki (A1 Receptor) | 23 nM | - | - | Radioligand binding assay | |
| Ki (A2A Receptor) | > 10,000 nM | - | - | Radioligand binding assay | |
| Ki (A2B Receptor) | > 25,000 nM | - | - | Radioligand binding assay | |
| IC50 | 52.5 nM | Rat | Hippocampal Slices | Inhibition of high-K+-induced continuous epileptiform activity | [1][2][3] |
Signaling Pathway
The activation of the A1 adenosine receptor by this compound initiates a signaling cascade that leads to the modulation of neuronal excitability. The diagram below illustrates the primary signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. This compound is soluble up to 100 mM in DMSO.
-
Gently vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on neuronal activity.
Whole-Cell Patch-Clamp Recording from Cultured Neurons or Acute Brain Slices
This protocol is a general guideline and may require optimization based on the specific neuronal preparation.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution should be bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.[4]
-
Intracellular Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[4]
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with appropriate optics.
-
Micromanipulator.
Protocol:
-
Prepare acute brain slices (e.g., hippocampal slices) or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a flow rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.
-
Approach a healthy-looking neuron under visual guidance and apply gentle positive pressure to the pipette.
-
Once the pipette tip touches the cell membrane (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After achieving a stable gigaohm seal, apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes before starting the recordings.
-
Record baseline neuronal activity (e.g., holding current, membrane potential, firing frequency) for a stable period.
-
Apply this compound by adding it to the perfusion aCSF at the desired final concentration.
-
Record the changes in electrophysiological properties during and after the application of this compound.
Experimental Workflow
The following diagram outlines the logical workflow for a typical patch-clamp experiment investigating the effects of this compound.
Expected Results and Troubleshooting
-
Voltage-Clamp Recordings: Application of this compound is expected to induce an outward current at holding potentials near the resting membrane potential, consistent with the activation of GIRK channels. A reduction in voltage-gated calcium currents can be observed by applying depolarizing voltage steps before and after drug application.
-
Current-Clamp Recordings: In current-clamp mode, this compound should cause a hyperpolarization of the resting membrane potential and a decrease in the input resistance. This will lead to a reduction in the firing frequency of action potentials in response to depolarizing current injections.
-
Troubleshooting:
-
No effect of this compound: Verify the viability of the neurons and the proper preparation of the drug solution. Ensure that the A1 receptors are expressed and functional in the chosen preparation.
-
Unstable recordings: This may be due to a poor gigaohm seal or cell health. Ensure proper preparation techniques and solution quality.[4]
-
Solvent effects: If using a high concentration of DMSO, perform a vehicle control experiment to rule out any effects of the solvent alone.
-
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
Effective Concentration of SDZ-WAG994 for Hippocampal Slice Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective adenosine A1 receptor agonist, SDZ-WAG994, in hippocampal slice preparations. The following protocols and data are intended to facilitate the design and execution of electrophysiological and pharmacological studies investigating neuronal excitability and synaptic function.
Introduction
This compound is a potent and selective agonist for the adenosine A1 receptor. Activation of this G protein-coupled receptor in the central nervous system typically leads to neuronal hyperpolarization and inhibition of neurotransmitter release, making it a valuable tool for studying the modulation of neuronal circuits. In the hippocampus, adenosine A1 receptors are densely expressed and play a crucial role in regulating synaptic transmission and plasticity. These notes provide detailed protocols for the preparation of acute hippocampal slices and the application of this compound to study its effects on epileptiform activity.
Quantitative Data Summary
The following table summarizes the effective concentration of this compound for the inhibition of epileptiform activity in rat hippocampal slices.
| Compound | Model System | Assay | Effective Concentration (IC50) | Reference |
| This compound | Rat Hippocampal Slices | Inhibition of high-K+-induced continuous epileptiform activity | 52.5 nM | [1][2][3] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Whatman filter paper
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2)
-
Sucrose-based cutting solution, chilled and oxygenated (95% O2 / 5% CO2)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal using an approved method (e.g., isoflurane inhalation) until it is deeply unresponsive to pain stimuli. Quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Hemisection and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the hemispheres. For transverse hippocampal slices, make a coronal cut to block the anterior portion of the brain.
-
Slicing: Glue the blocked hemisphere onto the vibratome stage. Submerge the tissue in the ice-cold, oxygenated cutting solution in the vibratome buffer tray. Cut slices to the desired thickness (typically 300-400 µm).
-
Incubation and Recovery: Carefully transfer the slices to a recovery chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes. After this initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are needed for recording.
Induction of Epileptiform Activity and Application of this compound
This protocol details the induction of continuous epileptiform activity in hippocampal slices and the application of this compound to assess its inhibitory effects.[1]
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with perfusion system
-
Extracellular field potential recording electrode (glass micropipette filled with aCSF)
-
Amplifier and data acquisition system
-
High-potassium (high-K+) aCSF (8 mM KCl)
-
This compound stock solution (dissolved in DMSO)
-
Standard aCSF
Procedure:
-
Slice Placement and Baseline Recording: Transfer a hippocampal slice to the recording chamber and perfuse with standard, oxygenated aCSF. Place the recording electrode in the CA3 pyramidal cell layer. Record baseline synaptic activity.
-
Induction of Epileptiform Activity: Switch the perfusion to high-K+ aCSF to induce continuous epileptiform activity. Allow the activity to stabilize, which typically takes around 40 minutes.[1]
-
Application of this compound: Once stable epileptiform activity is established, perfuse the slice with aCSF containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Data Acquisition and Analysis: Record the extracellular field potentials throughout the experiment. Analyze the frequency, amplitude, and duration of the epileptiform discharges before, during, and after the application of this compound to quantify its inhibitory effect.
Visualizations
Caption: Workflow for evaluating this compound's effect on hippocampal epileptiform activity.
Caption: Simplified signaling cascade following activation of the Adenosine A1 receptor by this compound.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of SDZ-WAG994 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of SDZ-WAG994 in mice, a potent and selective A1 adenosine receptor agonist. The information is intended to guide researchers in designing and executing experiments involving this compound.
Introduction to this compound
This compound is a highly selective agonist for the adenosine A1 receptor, with Ki values of 23 nM for A1 receptors, and significantly lower affinities for A2A (> 10,000 nM) and A2B (25,000 nM) receptors. This selectivity makes it a valuable tool for studying the specific roles of the A1 adenosine receptor in various physiological and pathological processes.
Mechanism of Action: The adenosine A1 receptor is a G-protein coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] Activation of the A1 receptor can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1] These actions generally result in a decrease in neuronal excitability and neurotransmitter release.[1]
Applications in Mice: In murine models, this compound has been investigated for its anticonvulsant properties.[1][2][3] Studies have shown its efficacy in suppressing status epilepticus induced by kainic acid.[1][2][3] Due to its diminished cardiovascular side effects compared to other A1 receptor agonists, it has been considered a compound with a more favorable safety profile for in vivo studies.[1][2][3]
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 363.41 | |
| Formula | C17H25N5O4 | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO | |
| Storage | Desiccate at +4°C | |
| CAS Number | 130714-47-5 |
Intraperitoneal Injection Protocol for this compound in Mice
This protocol outlines the materials and procedures for the safe and effective intraperitoneal administration of this compound to mice.
Materials
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO and saline). The final concentration of DMSO should be minimized.
-
Sterile syringes (1 mL or smaller)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze or cotton swabs
-
Appropriate personal protective equipment (gloves, lab coat)
-
Sharps container for needle disposal
Experimental Workflow
Experimental workflow for IP injection of this compound in mice.
Step-by-Step Procedure
-
Preparation of this compound Solution:
-
Based on the desired dosage and the weight of the mouse, calculate the required amount of this compound.
-
Dissolve the compound in a suitable vehicle. If using DMSO, ensure the final concentration in the injection volume is minimal to avoid toxicity. A common practice is to dissolve the stock in DMSO and then dilute it with sterile saline.
-
Ensure the final solution is sterile.
-
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse using an appropriate technique, such as the scruff method, to expose the abdomen.[6][7]
-
The animal should be held in a supine position (on its back) with its head slightly tilted downwards. This allows the abdominal organs to move away from the injection site.[6][7]
-
-
Injection Site Identification and Preparation:
-
Intraperitoneal Injection:
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[4][6]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ.[7] If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
If there is no aspirate, inject the calculated volume of the this compound solution smoothly. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[4][5]
-
Withdraw the needle swiftly and gently.
-
Post-Injection Care:
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intraperitoneal injection of this compound in mice based on published research.
| Parameter | Value | Reference |
| Dosage Range | 0.3 mg/kg - 1.0 mg/kg | [1][3] |
| Injection Volume | < 10 ml/kg | [4][5] |
| Needle Gauge | 25 - 27 G | [4][5] |
| Injection Frequency | Single or multiple injections (e.g., three injections at 20-minute intervals) | [1][3] |
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway initiated by the binding of this compound to the A1 adenosine receptor.
Signaling pathway of this compound via the A1 adenosine receptor.
Disclaimer: This protocol provides general guidance. Researchers should adapt the procedures to their specific experimental design and ensure compliance with all institutional and regulatory guidelines for animal care and use.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. scribd.com [scribd.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for SDZ-WAG994 in Synaptic Transmission Research
It is important to note that SDZ-WAG994 is a potent and selective adenosine A1 receptor agonist, not a GABA-B receptor antagonist. The following application notes and protocols are based on its well-established role as an adenosine A1 receptor agonist in the study of synaptic transmission and neuronal excitability.
Application Notes
Background: this compound is a highly selective agonist for the adenosine A1 receptor (A1R).[1] A1Rs are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system.[2][3] Activation of A1Rs is primarily inhibitory, leading to a reduction in neurotransmitter release and a decrease in neuronal firing.[2][3] This is achieved through the inhibition of voltage-gated calcium channels and the activation of G-protein inwardly rectifying potassium (GIRK) channels.[2] Due to its high selectivity and favorable safety profile demonstrated in human clinical trials for other indications, this compound is a valuable pharmacological tool for researchers studying the role of A1R signaling in various physiological and pathological processes, including epilepsy, pain, and neuroprotection.[2][4][5][6][7]
Mechanism of Action in Synaptic Transmission: this compound exerts its effects on synaptic transmission primarily through presynaptic inhibition. By activating presynaptic A1Rs, it reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential.[3] This reduction in intracellular calcium concentration leads to a decreased probability of neurotransmitter vesicle fusion and release, thereby attenuating synaptic transmission.[3] This mechanism has been demonstrated to be effective in reducing excessive neuronal activity, such as that observed during epileptic seizures.[2][4][5][6][7]
Applications in Research:
-
Studying Epilepsy and Seizure Mechanisms: this compound has been effectively used to suppress epileptiform activity in both in vitro and in vivo models of epilepsy.[2][4][5][6][7] It serves as a tool to investigate the role of adenosinergic signaling in seizure generation, propagation, and termination.
-
Investigating Synaptic Plasticity: The modulation of neurotransmitter release by this compound makes it a useful compound for studying the mechanisms of short-term and long-term synaptic plasticity, such as paired-pulse facilitation and long-term potentiation (LTP).[8][9][10][11]
-
Neuroprotection Studies: By reducing excessive glutamate release, A1R agonists like this compound can be used to explore mechanisms of excitotoxicity and to test potential neuroprotective strategies in models of ischemia and other neurological disorders.
-
Pain Research: A1R activation has analgesic effects, and this compound can be employed in preclinical models to study the role of adenosine in nociceptive pathways.[2]
Quantitative Data
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | |||
| Adenosine A1 Receptor | 23 nM | [1] | |
| Adenosine A2A Receptor | > 10,000 nM | [1] | |
| Adenosine A2B Receptor | 25,000 nM | [1] | |
| Inhibition of Lipolysis (Ki) | 8 nM | Rat Adipocytes | [1] |
| Inhibitory Concentration (IC50) | |||
| High-K+ induced epileptiform activity | 52.5 nM | Rat Hippocampal Slices | [2][4][5][6][7] |
| In Vivo Efficacy | |||
| Anticonvulsant Dose (i.p.) | 0.3 - 1 mg/kg | Mice (Kainic acid-induced SE) | [2][4][5][6][7] |
Experimental Protocols
In Vitro Electrophysiology: Inhibition of Epileptiform Activity in Hippocampal Slices
This protocol describes how to assess the anticonvulsant effects of this compound on epileptiform activity induced in rodent hippocampal slices.
Materials:
-
This compound (Tocris, Cat. No. 2465 or equivalent)[2]
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, 1.3 MgSO4.
-
High-K+ aCSF (in mM): 124 NaCl, 8 KCl, 1.25 NaH2PO4, 21 NaHCO3, 10 D-glucose, 2.4 CaCl2, 1.3 MgSO4.[2]
-
Adult Wistar rats[2]
-
Vibratome
-
Interface or submerged recording chamber
-
Carbogen gas (95% O2, 5% CO2)
-
Electrophysiology recording setup (amplifier, digitizer, recording electrodes)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate an adult Wistar rat according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an interface recording chamber and allow them to recover for at least 2 hours at 34°C, perfused with carbogenated aCSF.[2]
-
-
Induction of Epileptiform Activity:
-
Perfuse the slices with high-K+ aCSF to induce continuous epileptiform activity (CEA).[2]
-
Record extracellular field potentials from the CA3 pyramidal cell layer.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[1]
-
Dilute the stock solution in high-K+ aCSF to the desired final concentrations (e.g., 10 nM - 1 µM).
-
After establishing a stable baseline of CEA, switch the perfusion to the aCSF containing this compound.
-
-
Data Acquisition and Analysis:
-
Record field potentials for at least 60 minutes after drug application.
-
Analyze the frequency, amplitude, and duration of the epileptiform events before and after drug application.
-
Calculate the percentage of inhibition for each parameter.
-
A dose-response curve can be generated to determine the IC50 value.[2]
-
In Vivo Assessment of Anticonvulsant Activity
This protocol outlines a procedure to evaluate the efficacy of this compound in a kainic acid-induced status epilepticus (SE) mouse model.
Materials:
-
This compound[2]
-
Kainic acid
-
Diazepam (for comparison)[2]
-
Saline solution
-
Adult male mice (e.g., C57BL/6)
-
EEG recording equipment (electrodes, amplifier, data acquisition system)
-
Video monitoring system
Procedure:
-
Animal Preparation and EEG Implantation (optional but recommended):
-
Surgically implant EEG electrodes over the cortex of the mice under anesthesia.
-
Allow for a recovery period of at least one week.
-
-
Induction of Status Epilepticus:
-
Drug Administration:
-
Once SE is established (e.g., 50 minutes post-kainic acid injection), administer this compound (e.g., 0.3 or 1 mg/kg, i.p.) or a vehicle control.[2][4][5][6][7] A positive control group with diazepam (e.g., 5 mg/kg, i.p.) can also be included.[2][4][5][6][7]
-
Multiple injections can be given at set intervals (e.g., every 20 minutes).[2]
-
-
Data Acquisition and Analysis:
-
Continuously record EEG and video for several hours post-drug administration.
-
Analyze the EEG recordings to quantify seizure parameters such as the percentage of time spent seizing, seizure power, and number of seizure events.
-
Behavioral seizure scoring (e.g., Racine scale) can also be performed using the video recordings.
-
Compare the seizure parameters between the this compound treated group and the control groups.
-
Visualizations
Caption: Signaling pathway of this compound in presynaptic inhibition.
Caption: Experimental workflow for in vitro electrophysiology studies.
Caption: Experimental workflow for in vivo anticonvulsant studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine inhibits evoked synaptic transmission primarily by reducing presynaptic calcium influx in area CA1 of hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. ruidera.uclm.es [ruidera.uclm.es]
- 10. Acute changes in short-term plasticity at synapses with elevated levels of neuronal calcium sensor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Stress Modifies Hippocampal Synaptic Plasticity through Corticosterone-Induced Sustained Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays to Measure SDZ-WAG994 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
SDZ-WAG994 is a potent and selective agonist for the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR).[1][2][3] Its "activity" is defined by its ability to bind to and activate the A1R, initiating downstream intracellular signaling cascades. The A1R couples primarily to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4][5][6] Additionally, the βγ-subunits of the activated G protein can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[1][4]
These application notes provide detailed protocols for quantifying the biochemical activity of this compound through receptor binding and functional assays.
Data Presentation
The following table summarizes the reported quantitative data for this compound, facilitating a comparative assessment of its potency and selectivity.
| Parameter | Value | Receptor/System | Reference |
| Ki | 23 nM | Adenosine A1 Receptor | [2][3] |
| > 10,000 nM | Adenosine A2A Receptor | [2][3] | |
| 25,000 nM | Adenosine A2B Receptor | [2][3] | |
| 8 nM | Inhibition of adenosine deaminase-stimulated lipolysis in rat adipocytes | [2][3] | |
| IC50 | 52.5 nM | Inhibition of high-K+-induced continuous epileptiform activity in rat hippocampal slices | [7] |
Signaling Pathway of the Adenosine A1 Receptor
Activation of the adenosine A1 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of cellular activity. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to hyperpolarization and reduced excitability.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Binding Affinity (Ki)
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the adenosine A1 receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).
Caption: Workflow for Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing the human adenosine A1 receptor.
-
Homogenize cells/tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl, pH 7.4).
-
To each well, add:
-
50 µL of diluted this compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX for non-specific binding).
-
50 µL of a radiolabeled A1 receptor antagonist, such as [3H]DPCPX (final concentration ~1-3 nM).
-
150 µL of the membrane preparation (50-100 µg protein).
-
-
-
Incubation:
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the activation of G proteins upon agonist binding to the A1 receptor.[10][11] In the presence of an agonist like this compound, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated G proteins, which can be quantified.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Methodology:
-
Membrane Preparation:
-
Prepare membranes as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).
-
GDP (final concentration ~10-30 µM) to ensure binding of [³⁵S]GTPγS is receptor-dependent.
-
Varying concentrations of this compound. Basal binding is measured in the absence of agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (~10 µM).
-
Membrane suspension (20-40 µg protein).
-
-
-
Incubation:
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry filters and measure radioactivity using a scintillation counter.
-
Subtract non-specific binding from all values.
-
Plot the stimulated binding (as a percentage above basal) against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: cAMP Modulation Assay
This is a cell-based functional assay that measures the downstream effect of A1 receptor activation: the inhibition of adenylyl cyclase activity. Cells expressing the A1 receptor are first stimulated with an agent like forskolin to increase intracellular cAMP levels. The ability of this compound to inhibit this stimulated cAMP production is then quantified.
Caption: Workflow for cAMP Modulation Assay.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Seed the cells into 96- or 384-well plates and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature. Include a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[12]
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) for 30 minutes at room temperature.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based reporter assays (e.g., GloSensor™)[13]
-
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 9. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
SDZ-WAG994 solubility issues and best practices
Technical Support Center: SDZ-WAG994
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of this compound, a potent and selective A1 adenosine receptor agonist.[1][2][3] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store this compound upon arrival?
A1: this compound should be stored as a solid (powder) under desiccated conditions at +4°C for short-term storage.[1][3] For long-term stability (up to 3 years), storing the powder at -20°C is recommended.[2] Stock solutions should be stored at -80°C and are typically stable for up to one year.[2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: What are the basic properties of this compound?
A2: this compound is a potent and selective A1 adenosine receptor agonist.[1][3] Its molecular formula is C17H25N5O4 and it has a molecular weight of 363.41 g/mol .[1][2][3]
Q3: What is the primary mechanism of action for this compound?
A3: this compound acts as a selective agonist for the A1 adenosine receptor, with Ki values of 23 nM for A1, >10,000 nM for A2A, and 25,000 nM for A2B receptors.[1][3] This agonism has been shown to cause a sustained fall in blood pressure and heart rate in hypertensive rats and to inhibit lipolysis in rat adipocytes.[1][3] It has also demonstrated robust anticonvulsant effects.[4][5]
Troubleshooting Guide: Solubility Issues
Poor solubility is a common challenge that can lead to inconsistent results in both in vitro and in vivo experiments.[6][7][8] This guide addresses specific issues you may encounter with this compound.
Q4: I'm having difficulty dissolving this compound in my desired solvent. What are the recommended solvents and initial steps?
A4: The recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) and 1.1 equivalent NaOH, in which it is soluble up to 100 mM.[1][3] If you encounter issues, follow these initial troubleshooting steps:
-
Ensure Solvent Purity: Use anhydrous, high-purity DMSO. Water contamination can significantly decrease the solubility of many organic compounds.[9]
-
Vortex Vigorously: Mix the solution thoroughly for 2-5 minutes.[10]
-
Gentle Warming: Gently warm the solution in a water bath set to 30-40°C for 10-15 minutes.[9][10] Increased temperature often enhances solubility.[7]
-
Sonication: Use a bath sonicator for 5-10 minutes to break down compound aggregates and facilitate dissolution.[2][9][10]
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A5: This phenomenon, known as "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[6][10] To mitigate this, use the following strategies:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[6]
-
Rapid Mixing: Add the DMSO stock directly to your aqueous buffer or media while vortexing or stirring vigorously.[10][11] This rapid dispersion prevents localized high concentrations that can trigger precipitation.
-
Pre-condition the Buffer: Add a small amount of DMSO to the aqueous buffer before adding your compound stock. This can help ease the transition in solvent polarity.[11]
-
Control Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (typically <0.5%) to avoid cellular toxicity, but recognize that a slightly higher, non-toxic concentration may aid solubility.[10][11]
Q6: I've tried warming and sonicating, but the compound won't fully dissolve in DMSO at my target concentration. What are my options?
A6: If you cannot achieve your desired concentration even with physical assistance, consider the following:
-
Prepare a More Dilute Stock: Make a lower concentration stock solution (e.g., 10 mM or 20 mM instead of 100 mM) that dissolves completely.[10] While this will require adding a larger volume to your final assay, it ensures the compound is fully solubilized.
-
Use 1.1 eq. NaOH: For applications where it is permissible, this compound is also soluble up to 100 mM in 1.1 eq. NaOH.[1][2][3] This may be an option for certain chemical assays but requires careful consideration of pH in biological experiments.
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized below. Data is based on information provided by commercial suppliers.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM | 36.34 mg/mL | Sonication and gentle warming are recommended to facilitate dissolution.[2][3] |
| 1.1 eq. NaOH | 100 mM | 36.34 mg/mL | A basic aqueous solvent option.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common first step for most experimental workflows.
Materials:
-
This compound (Solid Powder, M.W. 363.41)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator or water bath (optional, set to 37°C)
Procedure:
-
Weigh Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock, you would need 36.34 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Initial Dissolution: Vortex the vial vigorously for 2-3 minutes. Visually inspect the solution to see if the solid has dissolved.
-
Assist Dissolution (If Necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes or a bath sonicator for 5-10 minutes.[6][10]
-
Final Mixing: After warming or sonication, vortex the vial again for 1 minute.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[2]
Visualizations
Signaling Pathway, Workflows, and Logical Relationships
References
- 1. rndsystems.com [rndsystems.com]
- 2. SDZ WAG 994 | Adenosine Receptor | TargetMol [targetmol.com]
- 3. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing SDZ-WAG994 dosage to minimize cardiovascular side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of SDZ-WAG994 to minimize cardiovascular side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the adenosine A1 receptor (A1R). Its mechanism of action involves binding to and activating A1Rs, which are G-protein coupled receptors. This activation can lead to various cellular responses, including the inhibition of voltage-gated calcium channels and the activation of G-protein inwardly rectifying K+ (GIRK) channels, ultimately reducing neuronal excitability.[1]
Q2: What are the known cardiovascular side effects of this compound?
A2: While this compound is reported to have diminished cardiovascular side effects compared to older A1R agonists, it can still induce a sustained decrease in blood pressure and heart rate.[1][2] Phase I clinical trials have reported dose-dependent adverse events at 2 mg and higher, including headache, dizziness, fatigue, somnolence, dyspnea, and chest pain.[3]
Q3: What is the therapeutic potential of this compound?
A3: this compound has been investigated for several therapeutic applications, including the management of pain, cardiological conditions like heart failure and supraventricular arrhythmias, and as an anticonvulsant for conditions like status epilepticus.[1][4]
Q4: What are the key considerations for designing in vivo studies with this compound?
A4: Key considerations include careful dose selection based on pre-clinical toxicology data, continuous monitoring of cardiovascular parameters (e.g., blood pressure, heart rate, ECG), and the selection of appropriate animal models. Spontaneously hypertensive rats have been used to study its effects on blood pressure. For neurological applications, models of kainic acid-induced status epilepticus in mice have been employed.[1][2]
Troubleshooting Guide: Minimizing Cardiovascular Side Effects
Issue 1: Significant drop in blood pressure and/or heart rate observed in animal models.
Possible Cause: The administered dose of this compound is too high for the specific animal model or individual subject.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dosage in a stepwise manner to identify a concentration that maintains the desired therapeutic effect while minimizing hemodynamic changes.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If not already done, perform PK/PD studies to understand the relationship between drug concentration and its cardiovascular effects. This can help in selecting a more appropriate starting dose and dosing interval.
-
Alternative Route of Administration: If using systemic administration (e.g., intraperitoneal or intravenous), consider if a more localized delivery method is feasible for your research question to reduce systemic exposure.
Issue 2: How to proactively assess the risk of proarrhythmic events?
Possible Cause: Off-target effects on cardiac ion channels or disruption of normal cardiac electrophysiology.
Troubleshooting Steps:
-
In Vitro Ion Channel Screening: Screen this compound against a panel of key cardiac ion channels, with a particular focus on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.[5][6] The Comprehensive in vitro Proarrhythmia Assay (CiPA) provides a framework for this type of assessment.[5][7]
-
Ex Vivo Heart Studies: Utilize the Langendorff isolated perfused heart model to assess the direct effects of this compound on cardiac function, including heart rate, contractility, and conduction, in a controlled environment without systemic influences.[7][8]
-
In Vivo ECG Monitoring: In animal studies, continuously monitor the electrocardiogram (ECG) to detect any changes in QT interval, arrhythmias, or other conduction abnormalities.
Data Presentation
Table 1: Receptor Selectivity of this compound
| Receptor | K_i (nM) |
| Adenosine A1 | 23 |
| Adenosine A2A | > 10,000 |
| Adenosine A2B | 25,000 |
Data sourced from R&D Systems and Tocris Bioscience.
Table 2: Reported In Vivo Dosages of this compound in Mice
| Indication | Dosage | Route of Administration | Outcome |
| Status Epilepticus | 0.3 mg/kg and 1 mg/kg (three injections) | Intraperitoneal (i.p.) | Anticonvulsant effects observed at both doses. |
Data from a study on kainic acid-induced status epilepticus.[1][2]
Table 3: Adverse Events in Human Phase I Study
| Dose | Tolerability | Adverse Events |
| 1 mg | Well tolerated | - |
| > 2 mg | Dose-dependent adverse events | Headache, dizziness, fatigue, somnolence, dyspnea, chest pain |
Data from a study on postoperative dental pain.[3]
Experimental Protocols
Protocol 1: In Vitro hERG Liability Assessment using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells). Culture the cells under standard conditions.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record hERG currents.
-
Recording Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.
-
Repolarize to -50 mV to elicit the characteristic hERG tail current.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline current.
-
Plot a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).
-
Protocol 2: Ex Vivo Assessment of Cardiac Function using the Langendorff Perfused Heart
Objective: To evaluate the direct effects of this compound on cardiac contractility, heart rate, and coronary flow.
Methodology:
-
Heart Isolation: Anesthetize a suitable animal model (e.g., rat, rabbit) and rapidly excise the heart.
-
Langendorff Setup: Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Instrumentation:
-
Insert a balloon into the left ventricle to measure isovolumetric pressure (contractility).
-
Place electrodes on the epicardial surface to record an electrocardiogram (heart rate and rhythm).
-
Measure the coronary flow rate.
-
-
Experimental Protocol:
-
Allow the heart to stabilize and record baseline parameters.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record all parameters at each concentration after a steady-state is reached.
-
-
Data Analysis:
-
Analyze changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow relative to baseline.
-
Determine the concentration-dependent effects of this compound on these cardiac parameters.
-
Visualizations
Caption: Signaling pathway of this compound via the Adenosine A1 Receptor.
Caption: Troubleshooting workflow for managing cardiovascular side effects.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of a novel adenosine agonist (WAG 994) in postoperative dental pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Toxicity - Creative Biolabs [creative-biolabs.com]
- 6. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
Long-term stability of SDZ-WAG994 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of SDZ-WAG994 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid-form this compound should be stored desiccated at +4°C for short-term storage.[1][2] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for more than three years.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and 1.1 equivalents of NaOH up to 100 mM.[1][5] For long-term storage, stock solutions, typically in DMSO, should be stored at -80°C and are generally stable for over a year.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, stock solutions can be kept at 4°C for up to one week.[3]
Q3: What is the recommended procedure for preparing aqueous working solutions from a DMSO stock for cell-based assays?
A3: To prepare aqueous working solutions, further dilutions of the DMSO stock solution should be made into aqueous buffers or isotonic saline immediately before use. It is crucial to ensure that the final concentration of DMSO is insignificant, as organic solvents can have physiological effects at low concentrations. For in vitro experiments using artificial cerebrospinal fluid (ACSF), a final DMSO concentration of 0.03% v/v has been used. Aqueous solutions of some adenosine analogs are not recommended for storage for more than one day.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
This could be related to the degradation of this compound in your experimental solution.
-
Possible Cause 1: Instability in aqueous buffer. The stability of adenosine analogs in aqueous solutions can be pH and temperature-dependent. Hydrolysis is a common degradation pathway for nucleosides.
-
Troubleshooting Step: Prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous buffers for extended periods. If you must store them, keep them at 4°C and use them within 24 hours.
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution. This can lead to the degradation of the compound.
-
Troubleshooting Step: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3]
-
Issue 2: Precipitation of this compound in the aqueous working solution.
-
Possible Cause: Low aqueous solubility. While this compound is soluble in DMSO and NaOH, its solubility in aqueous buffers at neutral pH may be limited.
-
Troubleshooting Step: If you observe precipitation, sonication may help to dissolve the compound.[3] If the solution is a suspension, it is recommended to prepare and use it immediately.[4] For in vivo studies, if the prepared solution is clear, it can be stored at 4°C and should ideally be prepared fresh weekly.[3]
-
Data on Storage and Stability
The following tables summarize the available information on the storage and stability of this compound.
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid | +4°C (desiccated) | Short-term | [1][2] |
| Solid | -20°C | > 3 years | [3][4] |
| Stock Solution (in DMSO/NaOH) | -80°C | > 1 year | [3][4] |
| Stock Solution (in DMSO/NaOH) | 4°C | < 1 week | [3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM | [1][5] |
| 1.1 eq. NaOH | 100 mM | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 363.41 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 3.6341 mg.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in aliquots at -80°C.
Visualizations
Below are diagrams illustrating key concepts related to the handling and potential degradation of this compound.
Caption: Workflow for the preparation and key factors influencing the stability of this compound solutions.
Caption: Potential degradation pathways for N6-substituted adenosine analogs like this compound.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Potential off-target effects of high concentrations of SDZ-WAG994
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective adenosine A1 receptor agonist, SDZ-WAG994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate A1AR, which is coupled to inhibitory G proteins (Gi/o). This activation leads to downstream cellular responses such as the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Activation of A1AR can also lead to the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3]
Q2: What are the known on-target effects of this compound?
As an A1AR agonist, this compound has been shown to elicit a range of physiological effects, including:
-
Cardiovascular: A sustained fall in blood pressure and heart rate.[3]
-
Metabolic: Inhibition of adenosine deaminase-stimulated lipolysis in adipocytes.[3]
-
Neurological: Potent anticonvulsant effects by attenuating epileptiform activity.[3][4][5][6]
Q3: How selective is this compound for the adenosine A1 receptor?
This compound exhibits high selectivity for the A1AR over other adenosine receptor subtypes. Quantitative data on its binding affinity is summarized in the table below.
Data Presentation: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A1 | 23 | |
| Adenosine A2A | >10,000 | |
| Adenosine A2B | 25,000 |
Q4: What is the known safety profile of this compound?
Clinical studies have indicated that this compound has a favorable safety profile with minimal adverse effects upon systemic administration.[3] It has been noted to have diminished cardiovascular side effects compared to classic A1AR agonists.[3][5][6]
Troubleshooting Guide: Potential Off-Target Effects at High Concentrations
While this compound is highly selective for the A1AR at therapeutic concentrations, using high concentrations in vitro or in vivo may lead to off-target effects. Direct experimental evidence for off-target binding of this compound at high concentrations is limited in publicly available literature. The following troubleshooting guide is based on general pharmacological principles for GPCR agonists and potential cross-reactivity.
| Observed Issue | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected increase in cAMP levels | At high concentrations, this compound might weakly interact with A2A or A2B adenosine receptors, which are Gs-coupled and stimulate adenylyl cyclase. | 1. Confirm On-Target Effect: First, ensure that the expected A1R-mediated decrease in cAMP (in forskolin-stimulated cells) is observed at lower concentrations. 2. Use Selective Antagonists: Co-incubate with selective A2A (e.g., istradefylline) and A2B (e.g., MRS 1754) antagonists to see if the anomalous cAMP increase is blocked. 3. Dose-Response Curve: Perform a wide-range dose-response curve to identify the concentration threshold for this off-target effect. |
| Cellular toxicity or apoptosis | High concentrations of any small molecule can lead to non-specific effects, including cytotoxicity, mitochondrial dysfunction, or induction of stress pathways. | 1. Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. 2. Lower Concentration: Determine the lowest effective concentration for your on-target effect and use concentrations at or slightly above the EC50 or IC50. 3. Time-Course Experiment: Assess if the toxicity is time-dependent and consider shorter incubation times. |
| Inconsistent or irreproducible results | At high concentrations, solubility issues may arise, leading to compound precipitation and variable effective concentrations. | 1. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Determine the aqueous solubility limit of this compound in your specific assay buffer. 2. Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is not causing cellular effects. 3. Fresh Preparations: Prepare fresh dilutions from a new stock solution to rule out degradation or precipitation over time. |
| Activation of unexpected signaling pathways | Some adenosine analogs have been reported to interact with other purinergic receptors or have effects on enzymes involved in adenosine metabolism at high concentrations. | 1. Literature Review: Search for literature on the off-target effects of structurally similar N6-substituted adenosine analogs. 2. Broad-Spectrum Antagonists: If a specific off-target is suspected (e.g., another GPCR), use a relevant antagonist to test for inhibition of the unexpected effect. |
Experimental Protocols
1. In Vitro cAMP Assay for A1AR Activation
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in a cell line expressing the human adenosine A1 receptor.
-
Materials:
-
Human A1AR-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
Rolipram (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque plates
-
-
Procedure:
-
Cell Seeding: Seed the A1AR-expressing cells into the assay plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin and rolipram in assay buffer.
-
Cell Treatment: a. Remove the cell culture medium from the wells. b. Add the this compound dilutions to the respective wells. c. Add the forskolin/rolipram solution to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature or 37°C for the optimized duration (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
2. Radioligand Binding Assay for A1AR
This protocol measures the affinity of this compound for the A1AR by assessing its ability to compete with a radiolabeled A1AR antagonist.
-
Materials:
-
Cell membranes prepared from A1AR-expressing cells
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled A1AR antagonist (e.g., [3H]DPCPX)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A1AR antagonist)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled antagonist at a concentration near its Kd, and serial dilutions of this compound.
-
Membrane Addition: Add the A1AR-containing cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition binding equation to determine the Ki of this compound.
-
Visualizations
Caption: Signaling pathway of this compound via the adenosine A1 receptor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. innoprot.com [innoprot.com]
- 2. mdpi.com [mdpi.com]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A1 Receptor Studies Featuring SDZ-WAG994
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for experiments involving the A1 adenosine receptor (A1R) agonist, SDZ-WAG994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a potent and highly selective agonist for the A1 adenosine receptor.[1] It is primarily used in research to investigate the physiological and pathological roles of A1R activation. Due to its high selectivity, it is a valuable tool for studying A1R-mediated signaling pathways and their effects on various cellular and systemic functions, including cardiovascular, neurological, and metabolic processes.[2][3][4][5]
Q2: Does this compound treatment prevent A1 receptor desensitization?
A2: This is a common misconception. As a potent agonist, prolonged or repeated treatment with this compound is expected to induce, not prevent, A1 receptor desensitization. This is a characteristic feature of G protein-coupled receptors (GPCRs) like the A1R, where continuous stimulation leads to a waning of the response.[6][7][8] Mechanisms such as receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization contribute to this process.[6][9][10][11][12]
Q3: What are the key signaling pathways activated by the A1 receptor?
A3: The A1 receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gαi/o).[13][14] Upon activation by an agonist like this compound, it triggers several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][15]
-
Modulation of Ion Channels: The Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[13] They can also inhibit N-, P-, and Q-type voltage-gated calcium channels, leading to reduced neurotransmitter release.[15][16]
-
Activation of Phospholipase C (PLC): In some systems, A1R activation can stimulate PLC, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13][15]
Q4: What are the typical signs of A1 receptor desensitization in an experiment?
A4: A1 receptor desensitization manifests as a diminished response to the agonist over time. This can be observed as:
-
A reduced physiological effect (e.g., decreased inhibition of neurotransmission or a smaller negative inotropic effect in cardiac cells) despite the continued presence of the agonist.[7]
-
A rightward shift in the concentration-response curve for the agonist, indicating a higher concentration is needed to achieve the same level of response.[17]
-
A decrease in the number of A1 receptors on the cell surface (internalization or downregulation).[6][9][18][19]
-
Uncoupling of the receptor from its G protein, which can be assessed in binding assays.[7][19]
Troubleshooting Guides
Issue 1: Diminished or Absent Cellular Response to this compound Over Time
-
Possible Cause: A1 receptor desensitization and downregulation due to prolonged agonist exposure.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to characterize the onset and extent of desensitization. Measure the response to a fixed concentration of this compound at various time points of pre-incubation.
-
Washout Period: If your experimental design allows, introduce a washout period to see if the receptor function recovers. Receptor resensitization can occur through dephosphorylation and recycling of internalized receptors back to the cell surface.[9]
-
Use of Antagonists: Co-incubation with a competitive antagonist can prevent desensitization by blocking agonist binding. This can be a useful control to confirm that the observed effect is receptor-mediated.[17][20]
-
Lower Agonist Concentration: Use the lowest effective concentration of this compound to minimize the rate and extent of desensitization.
-
Quantify Receptor Expression: Use techniques like radioligand binding assays with an antagonist radioligand (e.g., [3H]DPCPX) or Western blotting to measure changes in the total and cell surface A1 receptor population.[18][21]
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent levels of A1 receptor desensitization across different samples or experiments.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure precise and consistent timing for all agonist incubation steps. Even small variations in exposure time can lead to different degrees of desensitization.
-
Control for Endogenous Adenosine: If working with cell cultures or tissue preparations, be aware that endogenous adenosine levels can influence the basal state of the receptors. Consider including adenosine deaminase in your assay buffer to degrade endogenous adenosine.
-
Monitor Cell Health and Passage Number: Cell health and passage number can affect GPCR expression and signaling. Maintain consistent cell culture conditions and use cells within a defined passage number range.
-
Temperature Control: Maintain a stable temperature throughout the experiment, as temperature can influence the rates of enzymatic reactions and receptor trafficking.
-
Data Presentation
Table 1: Properties of the A1 Receptor Agonist this compound
| Property | Value | Reference |
| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | [1] |
| Molecular Weight | 363.41 g/mol | [1] |
| Receptor Selectivity | Potent and selective for A1 adenosine receptor | [1] |
| Ki Values | A1: 23 nM; A2A: >10,000 nM; A2B: >25,000 nM | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and 1.1eq. NaOH (up to 100 mM) | [1] |
| Storage | Desiccate at +4°C | [1] |
Table 2: Key Experimental Readouts for A1 Receptor Desensitization
| Experimental Assay | Parameter Measured | Typical Observation with Desensitization |
| Functional Assays (e.g., cAMP measurement, electrophysiology) | EC50, Emax | Increase in EC50, Decrease in Emax |
| Radioligand Binding (Antagonist) | Bmax, Kd | Decrease in Bmax, No change in Kd |
| Radioligand Binding (Agonist) | High-affinity binding sites | Decrease or loss of high-affinity binding component |
| Western Blotting / ELISA | Total and cell surface receptor protein levels | Decrease in cell surface and potentially total receptor levels |
| β-arrestin Recruitment Assay | Agonist-induced β-arrestin translocation | Increase followed by potential adaptation |
Experimental Protocols
Protocol 1: Assessing A1 Receptor Desensitization via cAMP Measurement
-
Cell Culture: Plate cells expressing A1 receptors (e.g., CHO-A1R, DDT1 MF-2) in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Treat cells with the desired concentration of this compound or vehicle for varying durations (e.g., 0, 30 min, 1h, 4h, 24h) in serum-free media containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Wash: Gently wash the cells with assay buffer to remove the pre-treatment agonist.
-
Stimulation: Acutely stimulate the cells with a range of concentrations of this compound in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Generate concentration-response curves for each pre-treatment duration. Compare the EC50 and Emax values to quantify the extent of desensitization.
Protocol 2: Quantifying A1 Receptor Internalization using Radioligand Binding
-
Cell Culture: Grow cells expressing A1 receptors in appropriate culture dishes.
-
Agonist Treatment: Treat cells with this compound (e.g., 1 µM) for a specified time course (e.g., 0 to 24 hours).[18]
-
Cell Harvesting and Membrane Preparation: Harvest the cells and prepare plasma membrane fractions by homogenization and centrifugation.
-
Radioligand Binding Assay: Incubate membrane preparations with a saturating concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) in the presence and absence of a high concentration of a non-labeled antagonist (to determine non-specific binding).
-
Separation and Scintillation Counting: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each time point of agonist treatment. A decrease in specific binding indicates a loss of cell surface receptors.
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Scholars@Duke publication: Desensitization of G protein-coupled receptors. [scholars.duke.edu]
- 9. Role of beta-arrestin1/ERK MAP kinase pathway in regulating adenosine A1 receptor desensitization and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arrestin - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 16. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-induced desensitization and internalization of adenosine A1 receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Distinct Pathways of Desensitization of A1- and A2-Adenosine Receptors in DDT1 MF-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Competitive antagonists facilitate the recovery from desensitization of α1β2γ2 GABAA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Pharmacological Experiments
Introduction:
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in their experiments. While the initial query focused on a specific compound, "SDZ-WAG994," extensive searches have not yielded any specific information on this molecule, suggesting it may be an internal designation, a novel compound not yet in public literature, or a potential misspelling.
The following guide, therefore, addresses common sources of variability and inconsistency in in vitro and in vivo pharmacological experiments with small molecule compounds. The principles and troubleshooting steps outlined here are broadly applicable and can be adapted to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: We are observing significant well-to-well or plate-to-plate variability in our cell-based assays. What are the potential causes?
A: High variability in cell-based assays is a common challenge. The root cause can often be traced to one or more of the following factors:
-
Cell Culture Conditions:
-
Inconsistent Cell Seeding Density: Ensure precise and uniform cell seeding across all wells and plates. Use a calibrated single-channel or multi-channel pipette and mix the cell suspension thoroughly before and during plating.
-
Cell Passage Number and Health: High passage numbers can lead to phenotypic drift and altered drug responses. Establish a clear cell banking system and use cells within a defined, low-passage range. Regularly monitor cell morphology and viability.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular metabolism and signaling, leading to unreliable data. Regularly test your cell lines for mycoplasma.
-
Serum and Media Variability: Lot-to-lot variation in fetal bovine serum (FBS) and other media components can introduce significant variability. Test new lots of serum and media before use in critical experiments and consider using serum-free media where possible.
-
-
Compound Handling and Dosing:
-
Compound Stability and Solubility: Ensure your compound is fully solubilized in the chosen solvent (e.g., DMSO) and stable under your experimental conditions (temperature, light exposure). Precipitated compound will lead to inaccurate dosing.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of concentrated compound stock is a major source of error. Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing at each step.
-
Evaporation: Especially in 96- or 384-well plates, evaporation from edge wells ("edge effects") can concentrate compounds and media components, leading to skewed results. To mitigate this, avoid using the outer wells or fill them with sterile water or media.
-
-
Assay Reader and Reagents:
-
Reagent Preparation and Storage: Prepare fresh reagents as needed and store them according to the manufacturer's instructions. Ensure reagents are brought to the correct temperature before use.
-
Reader Calibration and Settings: Regularly calibrate your plate reader and ensure the correct settings (e.g., wavelength, gain) are used for your specific assay.
-
Troubleshooting Workflow for High Assay Variability
Caption: A logical workflow for troubleshooting high variability in cell-based assays.
2. Q: Our compound shows potent activity in biochemical assays but has a much weaker or no effect in cell-based assays. What could be the reason for this discrepancy?
A: This is a common challenge in drug discovery and can be attributed to several factors related to the transition from a simplified, purified system to a complex cellular environment.
-
Cellular Permeability: The compound may have poor membrane permeability and is unable to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
Target Engagement: The target protein might be in a different conformational state within the cell or part of a larger protein complex, preventing the compound from binding effectively.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that counteract its intended activity.
Investigating Discrepancies Between Biochemical and Cellular Activity
| Potential Cause | Experimental Approach to Investigate | Expected Outcome if Hypothesis is Correct |
| Poor Cell Permeability | Perform a cellular uptake assay (e.g., using a radiolabeled or fluorescently tagged compound). | Low intracellular concentration of the compound. |
| Efflux Pump Substrate | Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil). | Increased intracellular accumulation and enhanced cellular potency of the compound. |
| Rapid Metabolism | Analyze compound stability in the presence of cell lysates or intact cells over time using LC-MS. | Disappearance of the parent compound and appearance of metabolites. |
| Lack of Target Engagement | Use a cellular thermal shift assay (CETSA) or a target engagement biomarker assay. | No evidence of the compound binding to its intended target within the cell. |
3. Q: How do we confirm that the observed cellular phenotype is a direct result of our compound acting on its intended target?
A: Establishing a clear link between target engagement and cellular phenotype is crucial. The following experimental approaches are recommended:
-
Use of Negative Controls: Synthesize a structurally similar but inactive analog of your compound. This control should not bind to the target and, therefore, should not elicit the same cellular phenotype.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's effect is on-target, its activity should be significantly diminished in the knockdown/knockout cells.
-
Target Overexpression: Overexpressing the target protein may sensitize the cells to the compound, leading to a more potent effect.
-
Rescue Experiments: If the compound inhibits an enzyme, for example, you may be able to "rescue" the phenotype by adding the product of that enzyme to the cell culture medium.
On-Target vs. Off-Target Effect Validation Workflow
Caption: A workflow for validating that a compound's effect is on-target.
General Recommendations for Ensuring Experimental Reproducibility
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all routine experimental protocols.
-
Reagent and Instrument Logs: Maintain thorough logs for all reagents (lot numbers, preparation dates) and instruments (calibration, maintenance).
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.
-
Data Archiving: Keep meticulous records of your experimental conditions and raw data to facilitate troubleshooting and ensure long-term data integrity.
Common pitfalls when using SDZ-WAG994 in electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SDZ-WAG994 in electrophysiology experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Drug Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound in DMSO or 1.1eq. NaOH. Aliquot and store at -20°C for powder and -80°C for solutions to avoid degradation. For short-term storage (up to one week), 4°C is acceptable.[1] |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | The IC50 for inhibiting high-K+-induced epileptiform activity in rat hippocampal slices is 52.5 nM.[2][3][4] Start with a concentration in this range and perform a dose-response curve to determine the optimal concentration for your specific preparation. | |
| Receptor Desensitization: Prolonged exposure to a full agonist like this compound can lead to A1 adenosine receptor desensitization.[1] | Apply this compound for the shortest duration necessary to observe an effect. Include washout periods in your experimental design to allow for receptor re-sensitization. | |
| Inconsistent or variable drug effects | Incomplete Drug Washout: this compound may not be fully washed out between applications, leading to cumulative effects or desensitization. | Ensure a sufficiently long washout period with a high perfusion rate to completely remove the drug from the recording chamber. |
| pH shift in ACSF: The addition of a drug solution can alter the pH of the artificial cerebrospinal fluid (ACSF), affecting neuronal excitability. | Check the pH of your ACSF after adding the final concentration of this compound and adjust as necessary. | |
| Unexpected changes in baseline recording | Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound may have its own effects on neuronal activity. | Perform a vehicle control experiment by applying the same concentration of the solvent to your preparation to rule out any solvent-specific effects. The final DMSO concentration in ACSF should ideally be kept low (e.g., 0.03% v/v).[2] |
| Off-target Effects: At very high concentrations, the selectivity of this compound may decrease. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the A1 adenosine receptor.[5][6] Activation of the A1 receptor, a Gi/o protein-coupled receptor, leads to two primary downstream effects that decrease neuronal excitability:
-
Inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release.
2. How should I prepare and store this compound?
-
Powder: Store desiccated at +4°C for long-term storage.[2]
-
Stock Solutions: this compound is soluble up to 100 mM in DMSO and 1.1eq. NaOH.[2] Prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to a year.[1]
3. What is a typical working concentration for this compound in electrophysiology?
A typical working concentration ranges from the low nanomolar to micromolar range. An IC50 of 52.5 nM has been reported for the inhibition of epileptiform activity in rat hippocampal slices.[2][3][4] It is highly recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental preparation and desired effect.
4. Can this compound be used in both patch-clamp and field potential recordings?
Yes, this compound is suitable for both techniques. It has been successfully used in field potential recordings to study its effects on synaptic transmission and network activity.[2] For patch-clamp experiments, it can be bath-applied to investigate its effects on single-cell properties, such as membrane potential, input resistance, and synaptic currents.
5. Are there any known off-target effects of this compound?
This compound is highly selective for the A1 adenosine receptor. Its Ki values for A2A and A2B receptors are significantly higher (>10,000 nM and 25,000 nM, respectively) compared to its Ki for the A1 receptor (23 nM).[5] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Using the lowest effective concentration is the best practice to ensure target specificity.
Quantitative Data Summary
| Parameter | Value | Species/Preparation | Reference |
| Ki for A1 Adenosine Receptor | 23 nM | - | [5] |
| Ki for A2A Adenosine Receptor | > 10,000 nM | - | [5] |
| Ki for A2B Adenosine Receptor | 25,000 nM | - | [5] |
| IC50 for inhibition of high-K+ induced epileptiform activity | 52.5 nM | Rat hippocampal slices | [2][3][4] |
Experimental Protocols
Key Experiment: Field Potential Recording in Hippocampal Slices
This protocol is adapted from a study investigating the anticonvulsant effects of this compound.[2]
-
Slice Preparation: Prepare horizontal combined entorhinal cortex/hippocampus slices (350-400 µm thick) from adult Wistar rats in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution.
-
Incubation: Allow slices to recover for at least 1 hour in an interface chamber containing oxygenated artificial cerebrospinal fluid (ACSF).
-
Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF heated to 32-34°C. Place a recording electrode in the stratum pyramidale of the CA3 region and a stimulation electrode in the mossy fiber pathway.
-
Baseline Recording: Record stable baseline field potentials for at least 20-30 minutes before drug application.
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., in the range of 10-100 nM) dissolved in ACSF.
-
Data Acquisition and Analysis: Record changes in the field potential amplitude and/or frequency of epileptiform activity. Analyze the data from the final minutes of the drug application period and compare it to the baseline.
-
Washout: Perfuse the slice with drug-free ACSF to observe the reversal of the drug's effects.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the A1 adenosine receptor.
Caption: General experimental workflow for using this compound.
References
- 1. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
Technical Support Center: Ensuring In Vivo Blood-Brain Barrier Penetration of SDZ-WAG994
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring and troubleshooting the blood-brain barrier (BBB) penetration of the A1 adenosine receptor agonist, SDZ-WAG994, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the A1 adenosine receptor.[1][2] Its mechanism of action involves binding to and activating A1 adenosine receptors, which are G-protein coupled receptors.[3] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, including the activation of potassium channels and inhibition of calcium channels.[3]
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, studies have indicated that this compound is capable of penetrating the blood-brain barrier.[4][5] However, it is important to note that the compound was not specifically optimized for BBB permeability, which may necessitate careful experimental design and verification of brain exposure in your models.[4]
Q3: What are the key physicochemical properties of this compound?
A3: Key properties of this compound are summarized in the data table below. Its molecular weight is 363.41 g/mol .[1][2] It is soluble in DMSO and 1.1eq. NaOH.[1][2]
Q4: What are the potential physiological effects of this compound that I should be aware of during in vivo studies?
A4: As an A1 adenosine receptor agonist, this compound can cause a sustained fall in blood pressure and heart rate.[1][2] While it has been reported to have diminished cardiovascular side effects compared to older A1R agonists, these effects should be monitored during in vivo experiments to avoid confounding results.[5][6][7]
Data Summary Table
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Weight | 363.41 g/mol | [1][2] |
| Molecular Formula | C₁₇H₂₅N₅O₄ | [1][2] |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH and DMSO | [1][2] |
| Purity | ≥99% | [1][2] |
| CAS Number | 130714-47-5 | [1] |
| Brain-to-Plasma Ratio (Kp) | Not publicly available. The protocol provided below is designed to determine this value. | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not publicly available. This can be calculated from Kp and the unbound fractions in plasma and brain tissue. |
Experimental Protocols
In Vivo Protocol for Determining the Brain-to-Plasma Concentration Ratio (Kp) of this compound in Rats
This protocol is designed to measure the total brain and plasma concentrations of this compound at a specific time point after administration to determine the Kp value.
Materials:
-
This compound
-
Vehicle for solubilizing this compound (e.g., DMSO, followed by dilution in saline)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing facility for at least 3 days prior to the experiment.
-
Drug Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer this compound to the rats via the desired route (e.g., IV tail vein injection or IP injection). A typical dose might range from 0.3 to 1 mg/kg.[5][6]
-
Time Point Selection: Choose a time point for sample collection post-dosing (e.g., 30, 60, 120 minutes) to determine the brain and plasma concentrations.
-
Anesthesia and Blood Collection: At the selected time point, anesthetize the rat. Collect a blood sample via cardiac puncture into an EDTA tube. Centrifuge the blood at 4°C to separate the plasma.
-
Brain Extraction: Following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. This is a critical step to avoid overestimation of brain concentration.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Analysis: Analyze the plasma and brain homogenate samples for the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Kp Calculation: Calculate the brain-to-plasma concentration ratio (Kp) using the following formula: Kp = Concentration of this compound in brain (ng/g) / Concentration of this compound in plasma (ng/mL)
Visualizations
A1 Adenosine Receptor Signaling Pathway
References
- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking barriers: exploring mechanisms behind opening the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SDZ-WAG994 (Pirenzepine Dihydrochloride)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of SDZ-WAG994, also known as Pirenzepine Dihydrochloride.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound powder?
This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain its stability, it is recommended to store the powder at temperatures between 2-8°C or for long-term storage at -20°C.[3][4] The compound is hygroscopic and should be protected from moisture and direct sunlight.[1][5]
2. What are the necessary safety precautions when handling this compound powder?
This compound is considered a hazardous substance and should be handled with care.[1][6] It is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to use personal protective equipment (PPE), including safety goggles, protective gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area, preferably with a local exhaust system to avoid dust formation and inhalation.[1][2] Always wash hands thoroughly after handling.[1]
3. What is the shelf-life and stability of this compound?
The solid powder is stable for at least four years when stored under the recommended conditions at -20°C.[4] Stock solutions, once prepared, are stable for up to 3 months when aliquoted and frozen at -20°C.[3] Aqueous solutions at room temperature should be used within a day.[4]
4. How do I prepare a stock solution of this compound?
This compound (Pirenzepine Dihydrochloride) is soluble in water and DMSO.[7] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue: The compound is not dissolving properly.
-
Possible Cause: The concentration might be too high for the chosen solvent.
-
Solution: Try reducing the concentration of the solution. For aqueous solutions, solubility is reported to be around 75-100 mg/mL.[7][8] For DMSO, it is around 25 mg/mL.[7]
-
Possible Cause: Insufficient mixing.
-
Solution: Use of ultrasonic bath may be required to aid dissolution.[7]
Issue: The prepared solution appears cloudy or has precipitates.
-
Possible Cause: The solubility limit has been exceeded.
-
Solution: Warm the solution gently or add more solvent to ensure the compound is fully dissolved.
-
Possible Cause: The aqueous solution has been stored for too long.
-
Solution: It is not recommended to store aqueous solutions for more than one day.[4] Prepare fresh solutions before each experiment. For longer-term storage, prepare aliquots and store at -20°C for up to 3 months.[3]
Quantitative Data
Table 1: Storage and Stability of this compound
| Parameter | Condition | Duration |
| Powder Storage | 2-8°C, tightly sealed, dry, dark | Short-term |
| -20°C, tightly sealed, dry, dark | ≥ 4 years[4] | |
| Stock Solution Stability | -20°C in aliquots | Up to 3 months[3] |
| Aqueous Solution Stability | Room Temperature | ≤ 1 day[4] |
Table 2: Solubility of this compound (Pirenzepine Dihydrochloride)
| Solvent | Concentration | Notes |
| Water | 100 mM[3][8] | - |
| H2O | 75 mg/mL (176.75 mM) | May require sonication[7] |
| PBS (pH 7.2) | ~10 mg/mL | -[4] |
| DMSO | 25 mg/mL (58.92 mM) | May require sonication[7] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in Water
-
Calculate the required mass: The molecular weight of Pirenzepine Dihydrochloride is 424.32 g/mol .[3] To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 L * 0.01 mol/L * 424.32 g/mol = 0.0424 g = 42.4 mg
-
-
Weigh the powder: In a well-ventilated area and using appropriate PPE, accurately weigh 42.4 mg of this compound powder.
-
Dissolve the powder: Add the weighed powder to a 15 mL conical tube. Add 10 mL of sterile, deionized water.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterilize the solution (optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C.
Visualizations
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Troubleshooting guide for solubility issues with this compound.
Caption: Conceptual signaling pathway of M1 receptor antagonism by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pirenzepine Dihydrochloride [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Pirenzepine dihydrochloride | CAS:29868-97-1 | Selective M1 muscarinic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Pirenzepine | 28797-61-7 [chemicalbook.com]
Validation & Comparative
A Comparative In Vitro Analysis of the Adenosine A1 Receptor Agonists: SDZ-WAG994 and CPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two well-characterized adenosine A1 receptor (A1R) agonists: SDZ-WAG994 and N6-cyclopentyladenosine (CPA). The information presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by providing a side-by-side look at their pharmacological profiles, supported by experimental data.
Introduction to this compound and CPA
This compound and CPA are potent and selective agonists for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including cardiovascular function, neurotransmission, and inflammation. Activation of the A1R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both compounds are widely used as research tools to investigate the physiological and pathophysiological roles of the A1R.
Binding Affinity and Selectivity
The binding affinity (Ki) of a ligand for its receptor is a critical parameter for characterizing its potency and selectivity. The following tables summarize the reported Ki values for this compound and CPA at various human and rat adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors
| Receptor Subtype | Ki (nM) | Species |
| A1 | 23[1] | - |
| A2A | >10,000[1] | - |
| A2B | >25,000[1] | - |
Table 2: Binding Affinity (Ki) of CPA at Adenosine Receptors
| Receptor Subtype | Ki (nM) | Species |
| A1 | 2.3[2] | Human |
| A2A | 790[2] | Human |
| A3 | 43[2] | Human |
Based on these data, CPA exhibits a higher binding affinity for the human A1 receptor compared to this compound. Both compounds demonstrate high selectivity for the A1 receptor over the A2A and A2B subtypes.
Functional Activity
The functional activity of an agonist is its ability to elicit a biological response upon binding to its receptor. For A1R agonists, this is often measured by their ability to inhibit cAMP production or to modulate downstream signaling pathways.
This compound: In an in vitro study using rat hippocampal slices, this compound robustly inhibited high-K+-induced continuous epileptiform activity with an IC50 value of 52.5 nM[3][4]. This demonstrates its functional potency in a neuronal context.
CPA: CPA has been shown to cause significant recruitment of β-arrestin 2 to the A1 receptor, with an EC50 value of 130 ± 22.6 nM[2]. It also effectively inhibits forskolin-stimulated cAMP accumulation[2].
Table 3: Functional Potency of this compound and CPA
| Compound | Assay | Parameter | Value (nM) | System |
| This compound | Inhibition of Epileptiform Activity | IC50 | 52.5[3][4] | Rat Hippocampal Slices |
| CPA | β-arrestin 2 Recruitment | EC50 | 130 ± 22.6[2] | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Adenosine A1 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
cAMP Accumulation Assay Workflow
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Tissues or cells expressing the adenosine A1 receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor[5].
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled A1R agonist (e.g., [3H]CPA) and varying concentrations of the unlabeled test compound (this compound or CPA)[5].
-
Filtration and Washing: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity[5].
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter[5].
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation[5].
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of an agonist to inhibit the production of intracellular cAMP.
-
Cell Culture: Cells endogenously or recombinantly expressing the adenosine A1 receptor are cultured in appropriate media.
-
Stimulation: The cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with an adenylyl cyclase activator, such as forskolin, to elevate basal cAMP levels.
-
Agonist Treatment: The cells are then treated with varying concentrations of the A1R agonist (this compound or CPA).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The results are plotted as a dose-response curve, and the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (IC50 or EC50) is determined.
Conclusion
Both this compound and CPA are potent and selective adenosine A1 receptor agonists. Based on the available binding data, CPA demonstrates a higher affinity for the human A1 receptor. Functional data from different experimental systems indicate that both compounds are effective in eliciting A1R-mediated responses. The choice between this compound and CPA will depend on the specific requirements of the research, including the desired potency, the experimental system being used, and the specific signaling pathway being investigated. For a definitive comparison of functional potency, it is recommended to evaluate both compounds in the same assay under identical conditions.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Validating A1 Receptor Engagement by SDZ-WAG994 in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SDZ-WAG994 with other selective A1 adenosine receptor (A1AR) agonists, offering supporting experimental data and detailed protocols to validate A1 receptor engagement in tissue samples. The A1 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. This compound is a potent and selective A1AR agonist that has been investigated for its therapeutic potential.
Comparative Analysis of A1 Receptor Agonists
The efficacy of an A1AR agonist is determined by its binding affinity (Ki) for the receptor and its functional potency (EC50 or IC50) in eliciting a biological response. High selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is critical to minimize off-target effects.
Binding Affinity and Potency
The following table summarizes the binding affinities and functional potencies of this compound and other commonly used A1AR agonists, N6-cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA). Lower Ki, EC50, and IC50 values indicate higher affinity and potency.
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | IC50 (nM) | Species/Tissue |
| This compound | A1 | 23 | - | 52.5 [1][2][3][4] | Rat Hippocampal Slices |
| A2A | >10000 | - | - | ||
| A2B | >25000 | - | - | ||
| CPA | A1 | 0.8 - 1.5 | 19 | - | Rat Brain |
| CCPA | A1 | 0.4 | - | - | Rat Brain |
Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions, tissue type, and species. The data presented here are compiled from multiple sources for comparative purposes.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist like this compound initiates a signaling cascade through its coupling with inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols for Validating A1 Receptor Engagement
To validate the engagement of this compound with the A1 receptor in tissue samples, several key experiments can be performed. These assays measure the direct binding of the compound to the receptor or the functional consequences of receptor activation.
Experimental Workflow
The general workflow for validating A1 receptor engagement in tissue samples involves tissue preparation followed by specific binding or functional assays.
Figure 2: General workflow for validating A1 receptor engagement.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the A1 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
Tissue homogenates (e.g., rat brain cortex)
-
Radioligand: [3H]DPCPX (a selective A1 antagonist) or [3H]CCPA (a selective A1 agonist)
-
Test compound: this compound
-
Reference compounds: CPA, CCPA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) or reference compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Objective: To determine the functional potency (EC50 or IC50) of this compound in modulating cAMP levels.
Materials:
-
Tissue homogenates or cultured cells expressing A1 receptors
-
Test compound: this compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Protocol:
-
Cell/Membrane Preparation: Prepare tissue membranes as described above or use cultured cells.
-
Assay Setup: Pre-incubate the cells/membranes with the test compound (this compound) at various concentrations.
-
Stimulation: Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Lysis: Stop the reaction and lyse the cells/membranes to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 or IC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A1 receptor. Agonist binding promotes the exchange of GDP for a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, on the Gα subunit.
Objective: To determine the ability of this compound to stimulate G protein activation.
Materials:
-
Tissue membranes
-
Test compound: this compound
-
[35S]GTPγS
-
GDP
-
Assay buffer (containing MgCl2 and NaCl)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare tissue membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound (this compound).
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine the EC50 value and the maximal stimulation (Emax).
Conclusion
The experimental data and protocols outlined in this guide provide a robust framework for validating the engagement of this compound with the A1 adenosine receptor in tissue samples. By employing a combination of radioligand binding and functional assays, researchers can comprehensively characterize the pharmacological profile of this compound and objectively compare its performance with other A1AR agonists. This information is crucial for advancing the development of novel therapeutics targeting the A1 adenosine receptor.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of SDZ-WAG994 and Capadenoson for Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two adenosine receptor agonists, SDZ-WAG994 and capadenoson. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
This compound and capadenoson are both potent agonists of the adenosine A1 receptor, a G protein-coupled receptor involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. While both compounds target the A1 receptor, they exhibit distinct pharmacological profiles, making them suitable for different research applications. This guide will delve into a head-to-head comparison of their binding affinities, selectivity, and known signaling pathways, supplemented with detailed experimental protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and capadenoson based on available literature.
Table 1: Comparative Binding Affinity and Selectivity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity vs. A2A | Selectivity vs. A2B |
| This compound | A1 | 23[1] | - | >435-fold[1] | >1087-fold[1] |
| A2A | >10,000[1] | - | - | - | |
| A2B | >25,000[1] | - | - | - | |
| Capadenoson | A1 | - | 0.1 | 1800-fold | 900-fold |
| A2A | - | - | - | - | |
| A2B | - | - | - | - |
Table 2: Pharmacokinetic Properties (Qualitative Overview)
| Compound | Route of Administration | Bioavailability | Half-life | Clinical Trial Status |
| This compound | Oral, Intravenous | Orally active[1] | - | Phase II trials completed for pain and cardiological indications[2][3][4] |
| Capadenoson | Oral | Good oral bioavailability | - | Phase IIa trials completed for atrial fibrillation and stable angina; development discontinued[5] |
Note: Detailed, directly comparable pharmacokinetic parameters for both compounds in the same species and under the same conditions are not available in the public literature.
Mechanism of Action and Signaling Pathways
Both this compound and capadenoson exert their primary effects through the activation of the adenosine A1 receptor. However, capadenoson also demonstrates significant activity at the A2B receptor.
Adenosine A1 Receptor Signaling
Activation of the A1 receptor, a Gi/o-coupled receptor, initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
-
Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon receptor activation directly bind to and open GIRK channels, causing membrane hyperpolarization and a decrease in neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels: A1 receptor activation can also lead to the inhibition of N-type and P/Q-type voltage-gated calcium channels, further reducing neurotransmitter release.
-
Activation of Phospholipase C (PLC): In some cellular contexts, the A1 receptor can couple to Go and activate PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
References
- 1. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anticonvulsant Effects of SDZ-WAG994
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticonvulsant performance of SDZ-WAG994 against other established antiepileptic drugs. The data presented is derived from preclinical studies, primarily utilizing the kainic acid-induced seizure model in mice, a well-established model for temporal lobe epilepsy.
Executive Summary
This compound, a selective adenosine A1 receptor agonist, demonstrates significant anticonvulsant effects in in vivo models of status epilepticus. Notably, in a head-to-head comparison, this compound was effective in suppressing kainic acid-induced seizures in mice, a model where diazepam, a standard benzodiazepine, failed to show efficacy.[1][2][3] This suggests a promising therapeutic potential for this compound, particularly in cases of benzodiazepine-resistant status epilepticus. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways of this compound in comparison to other anticonvulsants such as diazepam, phenobarbital, levetiracetam, and topiramate.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data on the anticonvulsant efficacy of this compound and alternative drugs in the kainic acid-induced seizure model in mice.
| Drug | Dosage | Efficacy | Reference |
| This compound | 1 mg/kg (3 i.p. injections) | Majority of mice were seizure-free. | [1][2][3] |
| 0.3 mg/kg (3 i.p. injections) | Anticonvulsant effects retained, though less robust than 1 mg/kg. | [1] | |
| Diazepam | 5 mg/kg (3 i.p. injections) | Did not attenuate status epilepticus. | [1][2][3] |
| 10 mg/kg (i.p.) | Used to terminate status epilepticus after 2 hours of seizure activity. | [4][5] | |
| Phenobarbital | 25 mg/kg (single dose) | Reduced seizure burden and number of seizures in a neonatal hypoxia-induced seizure model followed by kainic acid challenge. | [6] |
| Levetiracetam | 54 mg/kg (i.p.) | ED50 for protection against kainic acid-induced seizures in rats. | [7] |
| 800 mg/kg | Effective in suppressing seizures in the intrahippocampal kainic acid model in mice. | [7] | |
| Topiramate | 100 mg/kg (i.p. pretreatment) | Suppressed kainic acid-induced seizures. | [8] |
| 10, 30, and 100 mg/kg | Dose-dependent significant effect on spontaneous seizures in kainate-treated rats. | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.
Kainic Acid-Induced Status Epilepticus Model in Mice
This is a widely used model to replicate features of human temporal lobe epilepsy.
-
Animal Model: C57BL/6 mice are commonly used.[1]
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (typically 20 mg/kg) is administered to induce status epilepticus.[2][3] Alternatively, intrahippocampal or intra-amygdala injections can be used for more focal seizure models.[7][10][11][12][13][14][15][16]
-
Monitoring: Continuous electroencephalogram (EEG) and electromyogram (EMG) recordings are used to monitor seizure activity. Behavioral seizures are often scored using a modified Racine scale.[4][17]
-
Drug Administration: Test compounds are typically administered intraperitoneally after the establishment of status epilepticus.
Specific Drug Administration Protocols
-
This compound: Three i.p. injections of either 1 mg/kg or 0.3 mg/kg were administered at 50, 70, and 90 minutes after the kainic acid injection.[1]
-
Diazepam: Three i.p. injections of 5 mg/kg were administered at 50, 70, and 90 minutes after the kainic acid injection for direct comparison with this compound.[1] In other protocols, a single dose of 10 mg/kg is used to terminate seizures.[4][5]
-
Phenobarbital: A single dose of 25 mg/kg was administered immediately after hypoxia in a neonatal model, prior to a later kainic acid challenge.[6]
-
Levetiracetam: Dosing varies significantly depending on the specific kainate model, with an ED50 of 54 mg/kg in rats and effective doses up to 800 mg/kg in mice with intrahippocampal kainate administration.[7]
-
Topiramate: A pretreatment dose of 100 mg/kg i.p. has been shown to be effective.[8] Dose-ranging studies in chronic models have used 10, 30, and 100 mg/kg.[9]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways through which this compound and alternative anticonvulsants exert their effects.
Caption: this compound signaling pathway.
Caption: GABA-A receptor signaling pathway.
Caption: Multi-target anticonvulsant pathway (e.g., Topiramate).
Experimental Workflow
Caption: In vivo anticonvulsant validation workflow.
Conclusion
The in vivo data strongly suggest that this compound is a potent anticonvulsant, particularly in a model of status epilepticus where a standard-of-care drug, diazepam, was ineffective.[1][2][3] Its distinct mechanism of action, targeting the adenosine A1 receptor, offers a promising alternative to conventional GABAergic and ion channel modulating drugs. Further research, including studies in other seizure models and head-to-head comparisons with a broader range of anticonvulsants, is warranted to fully elucidate the therapeutic potential of this compound. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2022 Annual Meeting [aaas.confex.com]
- 5. balancing seizure induction and mortality: dose-response study of kainic acid in c57bl/6 and sv129 mixed background mice [aesnet.org]
- 6. Complex spectrum of phenobarbital effects in a mouse model of neonatal hypoxia-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-seizure effects of JNJ-54175446 in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy in mice [frontiersin.org]
- 8. Protective effect of topiramate on kainic acid-induced cell death in mice hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of chronic epilepsy models in antiepileptic drug discovery: the effect of topiramate on spontaneous motor seizures in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]
- 12. A face-to-face comparison of the intra-amygdala and intrahippocampal kainate mouse models of mesial temporal lobe epilepsy and their utility for testing novel therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
SDZ-WAG994: A Comparative Analysis of Adenosine Receptor Subtype Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the adenosine receptor agonist SDZ-WAG994 across various adenosine receptor subtypes. The data presented is intended to inform research and development decisions by providing a clear, evidence-based overview of the compound's selectivity profile.
This compound is recognized as a potent and highly selective agonist for the adenosine A1 receptor.[1][2] Its efficacy and selectivity have been characterized through various in vitro and in vivo studies, highlighting its potential for therapeutic applications with minimized off-target effects.[3][4]
Comparative Binding Affinity of this compound
The selectivity of this compound is demonstrated by its differential binding affinities for the adenosine receptor subtypes. The following table summarizes the key quantitative data from radioligand binding assays.
| Adenosine Receptor Subtype | Ki (nM) |
| A1 | 23 |
| A2A | >10,000 |
| A2B | 25,000 |
| A3 | Not Reported |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Methodologies
The determination of the binding affinities (Ki values) for this compound across the different adenosine receptor subtypes is typically achieved through competitive radioligand binding assays. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are also employed to characterize the agonistic activity of the compound.
Radioligand Binding Assays
This method is used to determine the affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-CCPA for A1 receptors, [3H]-CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For adenosine receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method. A1 and A3 receptors are typically Gi-coupled, and their activation leads to a decrease in cAMP levels. Conversely, A2A and A2B receptors are Gs-coupled, and their activation results in an increase in cAMP levels.
General Protocol for Gi-coupled Receptors (A1):
-
Cell Culture: Cells expressing the A1 adenosine receptor are cultured and seeded in assay plates.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 value (the concentration that produces 50% of the maximal response).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the A1 adenosine receptor and the general workflow of a competitive radioligand binding assay.
A1 Adenosine Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Logical Relationship of this compound Binding Affinity
The following diagram visually represents the high selectivity of this compound for the A1 adenosine receptor compared to other subtypes.
This compound Receptor Selectivity
References
- 1. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of A1 Adenosine Receptor Agonists in Neuroscience Research
A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of key A1 adenosine receptor (A1AR) agonists used in neuroscience. It summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes critical pathways to aid in the selection of the most suitable compounds for specific research applications.
The A1 adenosine receptor, a G-protein coupled receptor widely distributed in the central nervous system, plays a crucial role in neuromodulation. Its activation generally leads to inhibitory effects, including the suppression of excitatory neurotransmitter release, neuronal hyperpolarization, and a reduction in neuronal firing. These actions confer significant neuroprotective, anticonvulsant, and analgesic properties, making A1AR agonists a subject of intense research for various neurological and psychiatric disorders. However, the ubiquitous nature of these receptors presents a challenge in developing therapeutic agents without undesirable side effects. This guide focuses on a head-to-head comparison of commonly used A1AR agonists to facilitate informed decisions in experimental design.
Key A1 Adenosine Receptor Agonists: A Comparative Overview
Several adenosine analogs have been developed and characterized for their ability to selectively activate A1ARs. Among the most widely studied are N6-cyclopentyladenosine (CPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA). These compounds, along with others, exhibit distinct profiles in terms of potency, selectivity, and efficacy, which are critical considerations for in vitro and in vivo studies.
Quantitative Comparison of A1AR Agonists
The following table summarizes the key quantitative parameters for prominent A1AR agonists based on radioligand binding and functional assays. These values are indicative of the agonists' affinity for the receptor and their ability to elicit a biological response.
| Agonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Selectivity (A1 vs. A2A) | Key Characteristics & References |
| N6-cyclopentyladenosine (CPA) | 0.8 (rat brain)[1][2] | 33 (IC50, rat fat cell adenylate cyclase)[1][2] | ~38-fold[1][2] | A potent and widely used selective A1AR agonist.[3] Centrally active after systemic administration.[4] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.4 (rat brain)[1][2] | 33 (IC50, rat fat cell adenylate cyclase)[1][2] | ~10,000-fold[1][2] | Considered one of the most selective A1AR agonists available.[1][2] Exhibits higher affinity and selectivity than CPA.[1][2] |
| R-N6-phenylisopropyladenosine (R-PIA) | - | - | - | A standard A1 receptor agonist, but with lower selectivity compared to CCPA.[1][2] |
| Adenosine Amine Congener (ADAC) | - | - | - | A specific A1 receptor agonist reported to have neuroprotective effects without the typical side effects of other agonists.[5] |
| CVT-3619 | 55 (human A1AR)[6] | - | >200-fold vs A2A[6] | A partial A1AR agonist developed to minimize cardiovascular side effects.[6] |
Note: Ki, IC50, and EC50 values can vary depending on the experimental conditions, tissue preparation, and species. The data presented here are for comparative purposes.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR by an agonist initiates a cascade of intracellular events that mediate its neuromodulatory effects. The receptor is primarily coupled to inhibitory G-proteins (Gi/o), leading to the modulation of several downstream effectors.
Caption: A1AR signaling cascade leading to neuronal inhibition.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7] Additionally, the βγ subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] The former results in membrane hyperpolarization, while the latter contributes to the reduction of neurotransmitter release.[8]
Experimental Protocols for Evaluating A1AR Agonists in Neuroscience
The selection of an appropriate experimental model and protocol is critical for accurately assessing the neuropharmacological properties of A1AR agonists. Below are outlines of common experimental workflows for evaluating their anticonvulsant and neuroprotective effects.
Workflow for Assessing Anticonvulsant Activity
This workflow describes a typical in vivo experiment to compare the anticonvulsant efficacy of different A1AR agonists in a rodent model of chemically or electrically induced seizures.
Caption: Workflow for comparing anticonvulsant effects of A1AR agonists.
Detailed Methodologies:
-
Animal Models: Commonly used rodent models include mice and rats. The choice of strain can influence seizure susceptibility.
-
Seizure Induction:
-
Chemical Convulsants: Pentylenetetrazol (PTZ) and kainic acid are frequently used to induce generalized or limbic seizures, respectively.
-
Electrical Stimulation: Techniques like maximal electroshock (MES) or corneal kindling can be employed.
-
-
Agonist Administration: Agonists are typically administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) at predetermined times before seizure induction.
-
Behavioral Assessment: Seizure severity is often scored using established scales, such as the Racine scale for limbic seizures.
-
Electrophysiological Recording: EEG recordings can provide quantitative measures of seizure activity, such as the frequency and duration of spike-wave discharges. A study on immature rats demonstrated that the A1AR agonist CCPA exhibited anticonvulsant activity in the hippocampus at most developmental stages, with the exception of 25-day-old animals where it had an opposite effect.[9][10]
Workflow for Assessing Neuroprotective Effects in an Ischemia Model
This workflow outlines an experimental approach to compare the neuroprotective potential of A1AR agonists in a model of cerebral ischemia.
Caption: Workflow for evaluating neuroprotective effects of A1AR agonists.
Detailed Methodologies:
-
Ischemia Models:
-
In Vivo: The middle cerebral artery occlusion (MCAO) model is a common method to induce focal cerebral ischemia in rodents.
-
In Vitro/Ex Vivo: Organotypic hippocampal slice cultures or acute brain slices subjected to oxygen-glucose deprivation (OGD) are valuable for mechanistic studies.
-
-
Treatment Paradigm: The timing of agonist administration is a critical variable. Pre-treatment can assess prophylactic effects, while post-treatment mimics a more clinically relevant scenario.
-
Outcome Measures:
-
Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the ischemic core.
-
Neurological Deficits: Standardized scoring systems, such as the modified Neurological Severity Score (mNSS), are used to assess functional outcomes.
-
Histology: Nissl staining can be used to assess neuronal survival, while TUNEL staining can detect apoptotic cell death.
-
Electrophysiology: In hippocampal slices, the recovery of synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs) after OGD can be used as a functional measure of neuroprotection. A study demonstrated that the A1AR agonist CPA was less potent in inhibiting fEPSPs in hippocampal slices from kindled rats compared to control rats, suggesting a decrease in adenosine neuromodulation in the epileptic brain.[11]
-
Challenges and Future Directions
Despite the therapeutic promise of A1AR agonists, their clinical translation has been hampered by on-target side effects, such as bradycardia and hypotension, and the development of tolerance with chronic use.[12] To overcome these limitations, current research is focused on the development of partial agonists and positive allosteric modulators (PAMs).[12] Partial agonists may offer a wider therapeutic window by providing sufficient therapeutic benefit without the full spectrum of side effects associated with full agonists.[12][13] PAMs, which enhance the effect of endogenous adenosine, represent another promising strategy to achieve more localized and physiologically relevant receptor modulation.[12]
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]
- 4. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 5. The Adenosine A1 Receptor Agonist Adenosine Amine Congener Exerts a Neuroprotective Effect against the Development of Striatal Lesions and Motor Impairments in the 3-Nitropropionic Acid Model of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]
- 10. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 13. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SDZ-WAG994: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research chemicals like SDZ-WAG994 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the characteristics of this compound and outlines a step-by-step procedure for its safe disposal, grounded in general best practices for laboratory chemical waste management.
Important Notice: As of this writing, a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not publicly accessible. The following procedures are based on general guidelines for the disposal of solid, non-hazardous research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value | Reference |
| Molecular Weight | 363.41 g/mol | [1][2][3] |
| Molecular Formula | C₁₇H₂₅N₅O₄ | [1][2][3] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and EtOH | [1] |
| Storage Temperature | Desiccate at +4°C | [3] |
| CAS Number | 130714-47-5 | [1][2][3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the A1 adenosine receptor.[1][2][3] Activation of the A1 adenosine receptor, a G protein-coupled receptor, initiates a signaling cascade that leads to various physiological effects, including the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels.[4][5] This mechanism is central to its effects on neuronal activity and cardiovascular function.
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide provides a general protocol for the disposal of this compound and materials contaminated with it.
Step 1: Waste Identification and Segregation
-
Unused Product: Any unwanted or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, pipette tips, vials, and absorbent paper, must be considered contaminated waste.
-
Solutions: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect all solid waste, including contaminated personal protective equipment (PPE) and lab supplies, in a designated, puncture-resistant container or a clearly labeled chemical waste bag.
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent used.
-
-
Storage:
-
Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage location is known to all laboratory personnel and is regularly inspected by your institution's EHS department.
-
Step 3: Arranging for Disposal
-
Contact EHS: Schedule a pickup for the chemical waste through your institution's EHS department.
-
Documentation: Complete any required waste disposal forms accurately and completely. This typically includes information about the chemical, quantity, and location.
-
Do Not Mix Waste: Never mix different chemical wastes unless explicitly instructed to do so by your EHS department.
Step 4: Handling Empty Containers
-
Triple Rinse: Thoroughly rinse the original this compound container with a suitable solvent (e.g., ethanol or the solvent used to prepare solutions) at least three times.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on your institution's policies.
-
Container Disposal: Once triple-rinsed and dry, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of solid research chemicals like this compound.
References
Navigating the Safe Handling of SDZ-WAG994: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling SDZ-WAG994. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe and efficient research environment.
This compound is a potent and selective agonist for the A1 adenosine receptor, utilized in research to explore its effects on cardiovascular, neurological, and metabolic systems.[1][2] Due to its pharmacological activity, stringent adherence to safety protocols is paramount to minimize occupational exposure and ensure experimental integrity.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE, compiled from safety data sheets (SDS) provided by leading chemical suppliers.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always wear two pairs, with the outer pair covering the cuff of the lab coat. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles. |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat is required. Ensure cuffs are snug to prevent exposure. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | If handling large quantities of the solid form or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining safety and preventing contamination. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
